Cetylpyridinium Bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033307 | |
| Record name | Cetylpyridinium bromide | |
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Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |
| Record name | Cetylpyridinium bromide | |
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Solubility |
Soluble in acetone, ethanol, and chloroform | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
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Color/Form |
Cream-colored, waxy solid | |
CAS No. |
140-72-7 | |
| Record name | Cetylpyridinium bromide | |
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| Record name | Cetylpyridinium bromide | |
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| Record name | CETYLPYRIDINIUM BROMIDE | |
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| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |
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| Record name | Cetylpyridinium bromide | |
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| Record name | Cetylpyridinium bromide | |
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| Record name | CETYLPYRIDINIUM BROMIDE | |
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| Record name | CETYLPYRIDINIUM BROMIDE | |
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Melting Point |
64.5 °C | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Elucidation of Cetylpyridinium Bromide Action
Interaction with Microbial Cellular Structures
The primary target of cetylpyridinium (B1207926) bromide is the microbial cell envelope, specifically the cytoplasmic membrane. Its molecular structure, featuring a positively charged pyridinium (B92312) head group and a long hydrophobic hydrocarbon tail, facilitates a targeted assault on these structures.
The bactericidal action of cetylpyridinium bromide is largely attributed to its ability to cause catastrophic damage to the bacterial cytoplasmic membrane. This process unfolds in a series of coordinated steps, beginning with surface interactions and culminating in the loss of membrane integrity.
The initial interaction between this compound and a bacterial cell is governed by electrostatic forces. Bacterial membranes typically possess a net negative charge due to the presence of components like lipoteichoic acid in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria, and phospholipids (B1166683) in the lipid bilayer itself. nih.govasm.orgasm.org This negative charge is stabilized by divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). nih.govasm.orgasm.org
The cationic pyridinium head group of the cetylpyridinium molecule is electrostatically attracted to the anionic bacterial surface. patsnap.com This attraction facilitates the adsorption of the compound onto the cell wall and its subsequent approach to the cytoplasmic membrane. researchgate.net Upon reaching the membrane, the positively charged pyridinium ion can displace the stabilizing divalent cations, initiating the destabilization of the membrane structure. nih.govasm.orgasm.orgresearchgate.net
| Cetylpyridinium Component | Bacterial Membrane Component | Interaction Type | Result |
|---|---|---|---|
| Positively Charged Pyridinium Head | Negatively Charged Phospholipids, LTA/LPS | Electrostatic Attraction | Adsorption to the cell surface |
| Positively Charged Pyridinium Head | Divalent Cations (Ca²⁺, Mg²⁺) | Ionic Displacement | Destabilization of membrane |
Following the initial electrostatic binding, the second phase of the interaction is driven by hydrophobic forces. The long, uncharged hexadecane (B31444) tail of the cetylpyridinium molecule exhibits strong affinity for the lipidic core of the cytoplasmic membrane. nih.govnih.govacs.org This hydrophobic tail integrates itself into the phospholipid bilayer, inserting between the fatty acid chains of the membrane lipids. nih.govasm.orgasm.orgpatsnap.com
This integration physically disorganizes the highly ordered structure of the lipid bilayer. nih.govasm.org The presence of the bulky hydrocarbon tails of the surfactant molecules disrupts the normal packing of the phospholipids, leading to a derangement of the membrane architecture and a decrease in its fluidity. nih.govasm.orgresearchgate.net
The disorganization of the lipid bilayer directly leads to a critical loss of the membrane's semi-permeable barrier function. patsnap.comresearchgate.net The insertion of the hydrophobic tails creates hydrophilic vacancies or pores in the membrane, drastically increasing its permeability. nih.govasm.orgpatsnap.comresearchgate.net
This compromised integrity allows for the uncontrolled leakage of essential low molecular weight components from the cytoplasm into the extracellular environment. patsnap.comresearchgate.net Research has demonstrated the efflux of critical ions like potassium (K⁺), as well as vital molecules such as pentose, nucleotides, and ATP. nih.govasm.orgpatsnap.com The loss of these cellular contents disrupts the metabolic and energetic balance of the cell, ultimately contributing to cell death. patsnap.com At higher concentrations, this process can lead to the complete disintegration of the membrane and cell lysis. nih.govasm.orgresearchgate.net
| Leaked Cellular Content | Impact on Microbial Cell |
|---|---|
| Potassium Ions (K⁺) | Disruption of electrochemical gradients and enzymatic function |
| Pentose | Loss of metabolic intermediates |
| ATP (Adenosine Triphosphate) | Depletion of cellular energy currency |
| Nucleotides | Loss of genetic material precursors |
Beyond the direct structural damage to the membrane, this compound also impairs fundamental physiological processes that are dependent on a functional cell membrane.
The cytoplasmic membrane plays a crucial role in maintaining cellular homeostasis, including the regulation of osmotic pressure. By creating a selectively permeable barrier, it controls the flow of water and solutes, protecting the cell from osmotic stress.
At lower concentrations, even before causing wholesale lysis, this compound's action of increasing membrane permeability interferes with the cell's ability to regulate its internal environment. nih.govasm.org The leakage of ions, such as K⁺, disrupts the delicate osmotic balance and interferes with the cell's osmoregulation capabilities. nih.govasm.orgpatsnap.com This perturbation of cellular homeostasis places significant stress on the microbe and can initiate autolytic processes, further contributing to its demise. nih.govasm.org
Interference with Microbial Physiological Processes
Inhibition of Glucan Synthesis and Microbial Adherence
This compound interferes with the ability of certain bacteria, notably Streptococcus mutans, to produce biofilms, which are critical for adherence to surfaces like tooth enamel. ekb.eg The primary mechanism is the inhibition of glucosyltransferase (Gtf) enzymes. researchgate.netmdpi.com These enzymes are responsible for synthesizing glucans, which are extracellular polysaccharides that form the structural matrix of biofilms. ekb.eg It is understood that CPB interacts with Gtfs, hindering their activity and thereby reducing the production of these essential adhesive molecules. researchgate.net This disruption of the biofilm matrix is a key component of its anti-plaque activity.
Disruption of Metabolic and Biosynthetic Pathways
The antimicrobial action of this compound is fundamentally linked to its ability to disrupt the bacterial cell membrane. asm.org As a cationic surfactant, the positively charged pyridinium head of the molecule interacts with negatively charged components of the bacterial membrane, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov
This initial electrostatic interaction allows the long, hydrophobic hexadecane tail to penetrate and integrate into the lipid bilayer, disorganizing its structure. nih.gov This disruption has concentration-dependent effects:
At low concentrations , membrane integrity is compromised, interfering with the cell's osmoregulation and homeostasis. This leads to the leakage of small intracellular ions and molecules, such as potassium ions (K+). nih.gov
At high concentrations , the damage is more severe, causing the complete disintegration of the membrane. This results in a significant leakage of cytoplasmic contents, including proteins and nucleic acids, ultimately leading to cell lysis and death. nih.gov
This catastrophic loss of membrane integrity and function effectively halts crucial metabolic and biosynthetic processes, including cellular respiration and energy production.
Mechanisms of this compound's Antibacterial Action
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Inhibition of Glucan Synthesis | Glucosyltransferase (Gtf) enzymes in Streptococcus mutans | Reduces extracellular polysaccharide production, inhibiting biofilm formation. | ekb.egresearchgate.netmdpi.com |
| Alteration of Cell Surface Properties | Bacterial cell surface | Binds to the cell surface, increasing hydrophobicity and promoting adhesion to certain hydrophobic materials. | nih.govnih.gov |
| Membrane Disruption (Low Concentration) | Bacterial cytoplasmic membrane | Affects osmoregulation and homeostasis, causing leakage of ions like K+. | nih.gov |
| Membrane Disruption (High Concentration) | Bacterial cytoplasmic membrane | Causes disintegration of the membrane and leakage of all cytoplasmic contents, leading to cell death. | asm.orgnih.gov |
Mechanisms of Antiviral Activity
Direct Viral Particle Lysis
This compound is particularly effective against enveloped viruses. dntb.gov.uanih.gov The mechanism of action is a direct physical disruption of the virus's lipid envelope. nih.gov The compound's surfactant properties enable it to interact with and break down this protective outer membrane. nih.govnih.gov This physicochemical interaction compromises the structural integrity of the viral particle, a process often referred to as direct lysis. nih.gov By destroying the envelope, CPB neutralizes the virus and renders it non-infectious. This mechanism is less effective against non-enveloped viruses, which lack a lipid membrane for the compound to target. nih.gov
Inhibition of Viral Fusion Mechanisms
Beyond direct lysis, this compound can prevent viral entry into host cells by inhibiting membrane fusion. researchgate.netoutbreak.info For a virus like SARS-CoV-2, infection begins when the viral spike (S) protein binds to the ACE2 receptor on a host cell. nih.gov Research has shown that CPB can inhibit this critical interaction. researchgate.netoutbreak.info It is suggested that CPB reduces the binding ability of both the viral S protein and the host's ACE2 receptor. researchgate.netoutbreak.info By interfering with this initial binding and subsequent fusion step, CPB effectively blocks the virus from adsorbing to and entering the host cell, thereby preventing infection. researchgate.netnih.gov
Antiviral Mechanisms of this compound Against Enveloped Viruses
| Mechanism | Description | Targeted Viruses (Examples) | Reference |
|---|---|---|---|
| Direct Viral Lysis | The surfactant properties of CPB disrupt the integrity of the viral lipid envelope, destroying the particle. | Influenza, SARS-CoV-2, Herpes Simplex Virus Type 1 (HSV-1) | dntb.gov.uanih.govnih.gov |
| Inhibition of Viral Fusion | CPB interferes with the binding of viral surface proteins (e.g., Spike protein) to host cell receptors (e.g., ACE2), preventing viral entry. | SARS-CoV-2 | researchgate.netoutbreak.infonih.gov |
Interactions with Eukaryotic Cellular Systems
Modulation of Eukaryotic Membrane Properties
The membrane-disrupting capabilities of this compound also extend to eukaryotic cells. Because it can breach cellular membranes, it has been observed to potentially enhance the penetration of other drugs into eukaryotic cells to target intracellular pathogens. asm.org However, this interaction also signifies potential toxicity. Studies have identified that CPB can induce mitochondrial toxicity in both rodent and human cells. biorxiv.org The maintenance of proper membrane fluidity in eukaryotic cells is a carefully regulated balance involving components like cholesterol and phospholipids. nih.govresearchgate.net The introduction of an amphiphilic molecule like CPB can disturb this homeostasis. As a surfactant, it can alter the physical properties of the plasma membrane, affecting its fluidity and permeability, which can in turn impact the function of integral membrane proteins and cellular signaling pathways. nih.gov
Influence on Phospholipid Membranes
The fundamental mechanism of cetylpyridinium's action on phospholipid membranes begins with an electrostatic attraction. patsnap.com Bacterial and other cell membranes possess a net negative charge due to anionic components like phospholipids, as well as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govasm.org The cationic pyridinium headgroup of the compound is drawn to these surfaces, displacing neutralizing cations such as Ca²⁺ and Mg²⁺. nih.govasm.org
Following this initial binding, the hydrophobic hexadecane (16-carbon) tail of the cetylpyridinium molecule inserts itself into the hydrophobic core of the lipid bilayer. patsnap.comnih.govasm.org This intercalation physically disorganizes the highly ordered membrane structure. nih.govasm.org Studies using giant lipid vesicles made from 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) have detailed a three-stage process of this interaction. acs.orgnih.gov Initially, cetylpyridinium monomers incorporate into the membrane, forming stable mixed bilayers. acs.orgnih.gov As the concentration of the compound within the membrane increases, the bilayer becomes saturated, leading to gradual disintegration and the formation of ellipsoidal vesicles just before the structure breaks down. acs.orgnih.gov Ultimately, at higher concentrations, this disruption leads to the complete solubilization of the phospholipid bilayer into mixed micelles, causing a loss of membrane integrity and leakage of cytoplasmic contents. patsnap.comacs.orgnih.gov
The interaction is also influenced by the nature of the phospholipids themselves. The bactericidal action of cetylpyridinium can be neutralized by a dispersion of "essential" phospholipids, which are thought to stabilize the bacterial membranes. nih.gov
Interactions with Specific Signaling Lipids (e.g., Phosphatidylinositol 4,5-bisphosphate)
Beyond general membrane disruption, cetylpyridinium has been shown to interfere with specific, crucial signaling lipids within the inner leaflet of the plasma membrane. Research has demonstrated that cetylpyridinium chloride disrupts phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.gov PIP₂ is a critical component in cellular signaling, acting as a precursor for second messengers like inositol-1,4,5-trisphosphate (IP₃) and as a docking site for numerous proteins. nih.gov
By interfering with PIP₂, cetylpyridinium can inhibit vital signaling pathways. For instance, its disruption of PIP₂ is linked to the inhibition of store-operated Ca²⁺ entry (SOCE), a process essential for the function of immune cells like mast cells. nih.gov This interference with protein interactions involving PIP₂ highlights a more subtle mechanism of action than mere membrane solubilization, indicating that cetylpyridinium can act as a specific signaling toxicant. nih.govnih.gov
Impact on Mitochondrial Functionality and Cellular Metabolism
Mitochondrial Nanostructural Disruption
Direct observation using super-resolution microscopy has revealed that cetylpyridinium causes profound nanostructural defects in mitochondria. nih.gov In live cells, exposure to low-micromolar concentrations of the compound induces the formation of abnormal, spherical mitochondrial structures that exhibit a distinct "donut-like" cross-section. nih.gov These morphological changes are observed within 60 minutes of exposure, indicating a rapid and direct impact on the physical integrity of the organelle. nih.gov
Effects on Oxygen Consumption Rate and ATP Production
Cetylpyridinium is a potent inhibitor of mitochondrial respiration and energy production. It significantly inhibits both the mitochondrial oxygen consumption rate (OCR) and the synthesis of adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Studies have shown that the compound's effect is specifically on mitochondrial ATP production, as the inhibition is pronounced in cells forced to rely on mitochondria for energy (e.g., by using galactose instead of glucose as a fuel source). nih.gov
The potency of this inhibition is comparable to that of canonical mitochondrial toxicants. nih.gov Research has quantified these effects, demonstrating a direct correlation between the inhibition of OCR and the reduction in ATP levels. nih.gov
| Parameter | Cell Type | Value | Source |
| EC₅₀ for ATP Production Inhibition | RBL-2H3 Mast Cells | 1.7 µM | nih.gov |
| IC₅₀ for O₂ Consumption Inhibition | Osteosarcoma Cybrid Cells | 3.8 µM | nih.gov |
| IC₅₀ for ATP Synthesis Inhibition | Osteosarcoma Cybrid Cells | 0.9 µM | nih.gov |
| Concentration for 50% OCR Reduction | RBL-2H3 Mast Cells | 1.75 µM | nih.gov |
| Concentration for 50% OCR Reduction | Primary Human Keratinocytes | 1.25 µM | nih.gov |
EC₅₀ (Half maximal effective concentration) and IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of a substance that is required for 50% of the maximum effect or inhibition.
Antimicrobial Efficacy of Cetylpyridinium Bromide in Advanced Biological Systems
Efficacy Against Planktonic Microbial Cultures
The antimicrobial action of cetylpyridinium (B1207926) bromide against planktonic bacteria is well-documented, with its cationic nature facilitating interaction with and disruption of the negatively charged bacterial cell membranes. This interaction leads to the leakage of cellular contents and ultimately, cell death. The effectiveness of this process is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Cetylpyridinium bromide has demonstrated significant efficacy against a range of Gram-positive bacteria. Notably, its activity against various staphylococcal and streptococcal species has been a key area of investigation.
Research has shown that the MIC of cetylpyridinium chloride (a closely related salt) for methicillin-sensitive Staphylococcus aureus (MSSA) strains can be as low as 1–2 µg/mL, while methicillin-resistant Staphylococcus aureus (MRSA) strains may require higher concentrations, with MICs reported at 2, 4, or even 10 µg/mL. nih.govresearchgate.net In some studies, the MIC for S. aureus has been reported to be as high as 256 mg/L. researchgate.net For oral streptococci, the median MICs have been found to be between 0.12 or 0.24 µg/mL. nih.gov Studies on Enterococcus faecalis have also been conducted, though specific MIC values for this compound alone are less commonly reported without the influence of other substances. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Gram-Positive Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 1 - 2 |
| Staphylococcus aureus (MRSA) | 2 - 10 |
| Staphylococcus aureus (general) | up to 256 |
| Oral Streptococci (median) | 0.12 - 0.24 |
The complex outer membrane of Gram-negative bacteria often presents a greater challenge for antimicrobial agents. However, this compound has shown considerable activity against several clinically relevant Gram-negative species.
For Escherichia coli, MIC values for cetylpyridinium chloride have been reported to be around 128 mg/L. researchgate.net Some studies have shown a wider range of MICs for E. coli isolates, from 32 µg/ml to 256 µg/ml, with a type strain exhibiting an MIC of 64 µg/ml. nih.gov In the case of Pseudomonas aeruginosa, repeated exposure has been shown to lead to a significant increase in MIC, with values rising from an initial 250 µg/ml to 2,000 µg/ml. nih.gov For Klebsiella pneumoniae, the MIC has been reported to be 256 mg/L in broth microdilution tests and 512 mg/L in agar (B569324) dilution tests. researchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Gram-Negative Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
|---|---|
| Escherichia coli | 32 - 256 |
| Pseudomonas aeruginosa | starting at 250 |
| Klebsiella pneumoniae | 256 - 512 |
Efficacy Against Biofilm Formations
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection against environmental stresses, including antimicrobial agents, making biofilms notoriously difficult to eradicate.
This compound has been shown to be effective in reducing single-species biofilms, although typically at higher concentrations than those required for planktonic bacteria.
In studies involving Streptococcus mutans, a key bacterium in the formation of dental plaque, treatment with 0.05% cetylpyridinium chloride for 10 minutes resulted in a significant reduction in colony-forming units (CFU) of more than 5 log10 in 24-hour-old biofilms. nih.govasm.org For more mature 72-hour S. mutans biofilms, a 0.1% concentration achieved a 3 log10 reduction after 1 minute and over a 5 log10 reduction after 10 minutes. nih.govasm.org Research on Staphylococcus aureus biofilms has indicated that mouthwashes containing cetylpyridinium chloride can reduce bacterial viability by up to 60%. nih.govresearchgate.net Studies on Pseudomonas aeruginosa have also demonstrated the inhibitory effects of cetylpyridinium compounds on biofilm formation. researchgate.net
In natural and clinical settings, biofilms are often composed of multiple microbial species. This compound has demonstrated efficacy in inhibiting these more complex polymicrobial communities.
In a study on a 72-hour polymicrobial biofilm consisting of S. mutans, Actinomyces naeslundii, and Actinomyces odontolyticus, a 10-minute treatment with 0.1% cetylpyridinium chloride resulted in a 4 log10 reduction in S. mutans, a 6 log10 reduction in A. naeslundii, and a 5.2 log10 reduction in A. odontolyticus. nih.govasm.org Another study found that when S. mutans was grown in a dual-species biofilm with Veillonella parvula, it showed decreased susceptibility to cetylpyridinium chloride compared to when it was in a single-species biofilm. nih.govasm.org This highlights the protective effect that interspecies interactions within a biofilm can confer. Research on complex subgingival biofilms has shown that 0.075% cetylpyridinium chloride can significantly reduce the metabolic activity of the biofilm by approximately 60% and reduce the total bacterial counts by about 96%. scielo.br
This compound can impact various stages of biofilm development, from initial attachment to the maturation and viability of the established biofilm.
The cationic properties of this compound allow it to interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov By adsorbing to surfaces, it can create an environment that is less conducive to bacterial adhesion. nih.gov
For established biofilms, the efficacy of this compound is influenced by the biofilm's age and structure. Younger, 24-hour biofilms of S. mutans are more susceptible to the compound than more mature 72-hour biofilms. nih.govasm.org The extracellular polymeric substance (EPS) matrix of mature biofilms can retard the penetration of this compound, with some studies showing its effects are limited to the outer and middle layers of the biofilm. asm.org Despite this, treatment with this compound can lead to a significant increase in the proportion of dead cells within the biofilm, as visualized through techniques like confocal laser scanning microscopy with live/dead staining. nih.govasm.org Furthermore, scanning electron microscopy has revealed vesicle-like structures on the surfaces of bacteria within treated polymicrobial biofilms, indicating membrane damage. asm.org
Susceptibility Modulation in Biofilms (e.g., Extracellular Polymeric Substances)
Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This EPS matrix, composed primarily of polysaccharides, proteins, and extracellular DNA (eDNA), provides a protective barrier that can significantly reduce the susceptibility of embedded microorganisms to antimicrobial agents. nih.govnih.govnih.gov
The penetration of cetylpyridinium compounds into biofilms can be impeded by the EPS matrix. nih.gov This is thought to occur through two primary mechanisms: ionic interactions between the positively charged cetylpyridinium cation and negatively charged residues within the EPS, and hydrophobic interactions involving the compound's alkyl chain. asm.orgasm.org Studies have shown that treatment with a 0.074% CPC-containing mouthwash affected only the outer and middle layers of 48-hour-old biofilms, highlighting the challenge of penetrating the dense matrix. asm.orgasm.org
However, cetylpyridinium compounds can also modulate the susceptibility of biofilms by interacting with and disrupting the EPS. Research indicates that CPC can inhibit the synthesis of insoluble exopolysaccharides, which are crucial for the structural integrity of cariogenic biofilms. researchgate.net Furthermore, strategies that target the EPS matrix directly can enhance the efficacy of cetylpyridinium. For instance, the enzymatic degradation of poly-N-acetylglucosamine (PNAG), a component of the EPS in some biofilms, rendered Aggregatibacter actinomycetemcomitans biofilm bacteria more susceptible to CPC. asm.org This suggests that disrupting the EPS can facilitate greater penetration and antimicrobial action of the cetylpyridinium cation. The interaction is complex, as the presence of other bacterial species within a biofilm can also decrease the susceptibility of target organisms to CPC. nih.govasm.org
Application in Dental Unit Waterline Biofilm Control
Dental unit waterlines (DUWLs) are prone to the formation of biofilms, which can contaminate the water used in dental procedures and pose a risk of infection. Cetylpyridinium compounds have been investigated as effective agents for the control and removal of these biofilms.
In vitro studies using a CDC Biofilm Reactor model have demonstrated the potent anti-biofilm effects of CPC on DUWL biofilms. When compared to conventional disinfecting agents, CPC showed a superior biofilm reduction rate. For instance, a 15-minute exposure to CPC at concentrations as low as 0.001562% resulted in a greater biofilm reduction than 0.5% sodium hypochlorite (B82951) or 0.12% chlorhexidine (B1668724). nih.govasm.org At a concentration of 0.003125%, CPC achieved a biofilm reduction rate greater than 99%. nih.govasm.org
The antibacterial effect of cetylpyridinium chloride in controlling DUWL contamination has been shown to be significantly greater than that of hydrogen peroxide over a 7-day period. researchgate.net
Biofilm Reduction Rates of Disinfecting Agents in Dental Unit Waterline Biofilms
| Disinfecting Agent | Concentration | Biofilm Reduction Rate (%) |
|---|---|---|
| Cetylpyridinium Chloride (CPC) | >0.001562% | >86.6% |
| Cetylpyridinium Chloride (CPC) | >0.000781% | >67.7% |
| 0.5% Sodium Hypochlorite (NaOCl) | 0.5% | 67.7% |
| 0.12% Chlorhexidine (CHX) | 0.12% | 60.4% |
| 0.12% CHX + 12% Ethanol (B145695) | - | 86.6% |
Antifungal Activities against Yeast Species (e.g., Candida)
Cetylpyridinium compounds exhibit significant antifungal activity against various yeast species, most notably Candida albicans, a common cause of oral candidiasis. nih.govmdpi.com The fungicidal activity of CPC is potent, with studies showing that oral rinsing with a 0.05% concentration can lead to an immediate reduction in yeast counts by over 99%. mdpi.com
The minimum inhibitory concentrations (MICs) of CPC against different Candida species have been determined in various studies. For C. albicans, MICs are typically in the range of 4 to 6 µg/mL. Other species, such as C. glabrata and C. krusei, have been found to be even more susceptible, with no growth observed at concentrations of 2 µg/mL. nih.gov C. parapsilosis shows susceptibility at 4 µg/mL. nih.gov
The combination of CPC with other agents, such as chlorhexidine, can enhance its antifungal effects. nih.gov Mouthwashes containing both 0.05% CPC and 0.05% chlorhexidine have demonstrated antifungal activity against C. albicans. nih.gov However, the development of resistance is a consideration, as sub-therapeutic concentrations of CPC have been shown to upregulate the expression of drug-resistance genes in C. albicans in vitro. mdpi.com
Minimum Inhibitory Concentrations (MICs) of Cetylpyridinium Chloride against Candida Species
| Candida Species | MIC (µg/mL) |
|---|---|
| C. albicans | 4 or 6 |
| C. glabrata | 2 |
| C. krusei | 2 |
| C. parapsilosis | 4 |
Antiviral Efficacy against Enveloped Viruses (e.g., Influenza, SARS-CoV-2)
This compound has demonstrated significant antiviral activity against a range of enveloped viruses, including influenza virus and coronaviruses such as SARS-CoV-2. nih.govncsu.eduresearchgate.net The mechanism of action is believed to involve the disruption of the viral lipid membrane by the cetylpyridinium cation through physicochemical interactions.
In vitro studies have shown that CPC can decrease the infectivity of Influenza A virus and Respiratory Syncytial Virus (RSV) by 90% to 99.9%, depending on the concentration. nih.govncsu.eduresearchgate.net For RSV, a concentration of 0.025% or higher resulted in a nearly 99.9% reduction in infected cells. ncsu.edu
The efficacy of CPC against SARS-CoV-2 has been a subject of considerable research. Studies have found that low concentrations of CPC (5–40 µg/mL) can significantly suppress the infectivity of various SARS-CoV-2 strains, including the wild-type and alpha, beta, and gamma variants, in a dose-dependent manner. This antiviral effect is achieved by reducing the amount of infectious virus before it can enter host cells. Research has provided experimental evidence that CPC may inhibit SARS-CoV-2 infection even at these lower concentrations.
Concentration- and Time-Dependent Efficacy Studies
The antimicrobial efficacy of this compound is dependent on both its concentration and the duration of exposure. This relationship is evident across its antibacterial, antifungal, and antiviral activities.
In the context of biofilms, higher concentrations of CPC lead to greater reductions in bacterial viability. For instance, while a 0.05% CPC solution showed a pronounced antimicrobial effect on 24-hour-old S. mutans biofilms after a 10-minute treatment, a higher concentration of 0.1% was required to achieve a significant reduction in more mature 72-hour-old biofilms. The duration of exposure is also critical; in mature biofilms, a 10-minute treatment with 0.1% CPC was significantly more effective than a 1- or 3-minute treatment.
Similar concentration-dependent effects are observed in its antiviral activity. The suppression of SARS-CoV-2 infectivity by CPC increases with higher concentrations within the 5 to 40 µg/mL range. For Influenza A and RSV, the reduction in viral infectivity is also directly related to the concentration of CPC applied. ncsu.edu
Time-dependency is also a key factor. A 6-month clinical trial of a 0.07% CPC mouth rinse demonstrated a significant reduction in plaque scores over time compared to a control. This indicates a cumulative effect with repeated use. The bactericidal action itself is also time-dependent; studies on subgingival biofilms showed that treatment twice a day for one minute over several days was effective in reducing the metabolic activity and total bacterial counts.
Effect of CPC Concentration and Treatment Time on S. mutans Biofilms
| Biofilm Age | CPC Concentration | Treatment Time (min) | Log10 Reduction in CFU |
|---|---|---|---|
| 24-hour | 0.05% | 10 | ≥ 5 |
| 72-hour | 0.1% | 1 | 3 |
| 72-hour | 0.1% | 3 | 2.6 |
| 72-hour | 0.1% | 10 | ≥ 5 |
Mechanisms of Microbial Resistance and Adaptation to Cetylpyridinium Bromide
Phenotypic Adaptation to Cetylpyridinium (B1207926) Bromide Exposure
Repeated exposure of microbial populations to sub-lethal concentrations of cetylpyridinium bromide can lead to phenotypic adaptation, characterized by a progressive increase in the minimum inhibitory concentration (MIC) required to inhibit their growth. This adaptation has been observed in various bacterial species. For instance, studies have shown that oral bacterial isolates, including Streptococcus and Actinomyces species, exhibit a four-fold MIC increase to cetylpyridinium chloride (CPC), a salt of cetylpyridinium, after repeated exposure. abstractarchives.com In some cases, this adaptation is stable, persisting even after the removal of the selective pressure. abstractarchives.com
Research on Pseudomonas stutzeri demonstrated that strains can develop stable resistance to CPC when exposed to gradually increasing concentrations of the agent. nih.gov Similarly, 20% of Campylobacter jejuni and Campylobacter coli strains showed phenotypic adaptation after 15 passages with CPC, with MICs for C. jejuni increasing from 2 µg/ml to a range of 4 to 8 µg/ml. asm.org This acquired tolerance was found to be retained for up to 10 passages in a biocide-free medium. asm.org
Furthermore, adaptation to this compound can sometimes lead to cross-resistance to other antimicrobial agents. nih.gov For example, CPC-adapted Porphyromonas gingivalis, Prevotella intermedia, and Streptococcus sobrinus have shown increased MICs to chlorhexidine (B1668724). nih.gov Conversely, chlorhexidine-adapted Fusobacterium nucleatum, P. gingivalis, P. intermedia, and S. sobrinus exhibited increased MICs to CPC. nih.govnih.gov This phenomenon highlights the complex and interconnected nature of microbial resistance mechanisms.
Table 1: Examples of Increased Minimum Inhibitory Concentrations (MICs) Following Cetylpyridinium Chloride (CPC) Exposure
| Microorganism | Initial MIC (µg/ml) | Adapted MIC (µg/ml) | Fold Increase | Reference |
|---|---|---|---|---|
| Campylobacter jejuni (NCTC 11168) | 2 | 4 - 8 | 2 to 4-fold | asm.org |
| Streptococcus mutans | Approximately 2.5-fold increase | 2.5x | asm.orgnih.gov | |
| Selected Streptococcus isolates | Four-fold MIC increase observed | 4x | abstractarchives.com | |
| Selected Actinomyces isolates | Four-fold MIC increase observed | 4x | abstractarchives.com |
Cellular Alterations Conferring Resistance
Resistance to this compound is often associated with specific changes in the microbial cell structure, which serve to reduce the compound's efficacy.
A primary mechanism of resistance involves alterations to the cell envelope. nih.gov Since this compound's cationic head interacts with the negatively charged bacterial membrane, changes in membrane properties such as thickness, structure, and permeability can hinder this interaction. nih.gov Strains of P. stutzeri adapted to CPC were found to be less sensitive to the lytic effects of sodium dodecyl sulphate, suggesting significant changes in their cell envelope. nih.govnih.gov Additionally, some CPC-resistant strains of P. stutzeri exhibited increased cell surface hydrophobicity. nih.govnih.gov These modifications can impede the penetration of this compound, thereby reducing its access to intracellular targets.
Efflux pumps are transport proteins that actively extrude toxic substances, including antimicrobial agents, from the microbial cell. nih.gov The upregulation or overexpression of these pumps is a key strategy for resistance to this compound. nih.gov In Gram-negative bacteria, efflux proteins from the resistance-nodulation-division (RND) superfamily and the small multidrug resistance (SMR) family have been implicated in this process. nih.gov For instance, exposure of Serratia marcescens to a biocide can lead to the mutational upregulation of the SdeAB efflux pump, which belongs to the RND-type multidrug efflux system. semanticscholar.org In Staphylococcus aureus, the chromosomally encoded NorA efflux pump, a member of the major facilitator superfamily (MFS), confers resistance to quaternary ammonium (B1175870) compounds. nih.gov Studies have shown that exposure to the quaternary ammonium compound benzalkonium chloride can induce a sustained two-fold increase in norA expression in S. aureus. nih.gov
Genetic Determinants of Resistance and Cross-Resistance
The ability of microorganisms to resist this compound is often encoded by specific genetic elements, which can be located on the chromosome or on mobile genetic elements like plasmids.
Plasmids play a crucial role in the dissemination of resistance genes among bacterial populations. nih.govfrontiersin.orgeurofins.in Genes conferring resistance to quaternary ammonium compounds, such as the qac genes, are frequently found on multi-resistance plasmids. nih.gov These plasmids can also carry genes that confer resistance to a variety of antibiotics. nih.gov For example, the qacA gene, which codes for an efflux pump, has been identified on plasmids in staphylococci. nih.gov The presence of qacA on the same plasmid as the blaZ gene (conferring penicillin resistance) has been observed in clinical staphylococcal isolates, indicating a genetic linkage between disinfectant and antibiotic resistance. nih.gov
The norA gene in S. aureus, while chromosomally located, provides another example of a genetic determinant for resistance to quaternary ammonium compounds and fluoroquinolones. nih.gov The presence of such genes on mobile genetic elements like plasmids can facilitate the rapid spread of resistance within and between bacterial species, a phenomenon known as horizontal gene transfer. nih.gov
In fungi, such as Candida albicans, resistance to antimicrobial agents is also linked to the expression of specific drug-resistance genes. Exposure of C. albicans to cetylpyridinium chloride has been shown to induce changes in the expression levels of genes encoding multidrug transporters. dergipark.org.trdergipark.org.tr
A study investigating the impact of different concentrations of CPC on C. albicans revealed varied expression patterns of key resistance genes over time. dergipark.org.trdergipark.org.trgelisim.edu.tr The genes studied included CDR1 and CDR2 (Candida Drug Resistance 1 and 2), which encode ATP-binding cassette (ABC) transporters, MDR1 (Multidrug Resistance 1), which encodes a major facilitator superfamily transporter, and ERG11, which is involved in ergosterol (B1671047) biosynthesis. dergipark.org.trnih.gov
Treatment with CPC was found to cause a strong upregulation of CDR1 and CDR2 RNA. nih.govnih.gov More specifically, exposure to higher concentrations of CPC (1/100) for 48 hours led to an increase in the expression levels of these drug resistance genes. dergipark.org.trdergipark.org.trgelisim.edu.tr Conversely, at a lower concentration (1/200), the expression levels were downregulated. dergipark.org.trdergipark.org.trgelisim.edu.tr For instance, after 48 hours of exposure to a 1/200 concentration of CPC, CDR1 was downregulated, while at a 1/100 concentration, it was overexpressed. dergipark.org.tr MDR1 expression showed a significant increase after 2 hours of exposure to the 1/200 CPC concentration. dergipark.org.tr These findings suggest that the concentration and duration of exposure to this compound can differentially regulate the expression of fungal drug-resistance genes.
Table 2: Expression of Drug-Resistance Genes in Candida albicans in Response to Cetylpyridinium Chloride (CPC)
| Gene | CPC Concentration | Exposure Time | Observed Expression Change | Reference |
|---|---|---|---|---|
| CDR1 | 1/100 | 48 hours | Upregulated (Overexpressed) | dergipark.org.tr |
| CDR1 | 1/200 | 48 hours | Downregulated | dergipark.org.tr |
| CDR2 | 4 or 8 µg/ml | 30 minutes | Strongly Upregulated | nih.gov |
| MDR1 | 1/200 | 2 hours | Significant increase in expression | dergipark.org.tr |
| ERG11 | 1/200 | 48 hours | Not expressed | dergipark.org.tr |
Cross-Resistance to Other Antimicrobial Agents and Biocides
The development of microbial resistance to this compound can have broader implications, as it may coincide with decreased susceptibility to other antimicrobial agents, including biocides and clinically important antibiotics. This phenomenon, known as cross-resistance, is a significant public health concern. The primary mechanisms underlying this are often shared, such as the overexpression of multidrug efflux pumps and modifications to the cell envelope.
Several studies have documented cross-resistance between this compound and other quaternary ammonium compounds (QACs). For instance, Escherichia coli isolates resistant to benzalkonium chloride have also demonstrated reduced susceptibility to this compound. nih.govasm.org This suggests that resistance mechanisms selected by one QAC can confer resistance to others within the same class. nih.govasm.org Similarly, QAC-adapted Pseudomonas fluorescens has shown resistance to various antibacterial agents, including benzalkonium chloride and cocoamine (B1164934) acetate (B1210297). nih.govasm.org
More concerning is the potential for cross-resistance with antibiotics. The efflux pumps that expel this compound from the bacterial cell are often capable of recognizing and transporting a wide range of substrates, including various classes of antibiotics. For example, the NorA efflux pump in Staphylococcus aureus, which confers resistance to QACs, is also known to transport fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. nih.govasm.org Exposure to the QAC benzalkonium chloride has been shown to induce a sustained increase in the expression of the norA gene. nih.govasm.org
In Gram-negative bacteria, efflux proteins from the Small Multidrug Resistance (SMR) family (e.g., QacE) and the Resistance-Nodulation-Division (RND) superfamily have been implicated in biocide resistance. nih.govasm.org The qacC gene, found on a plasmid in Staphylococcus epidermidis, has been reported to mediate resistance to both β-lactam antibiotics and ethidium (B1194527) bromide. nih.govasm.org Studies on Campylobacter jejuni and Campylobacter coli have shown that strains adapted to this compound also exhibit cross-resistance to erythromycin. asm.orgasm.org
Research has also explored cross-adaptation between this compound and another common oral antiseptic, chlorhexidine. Studies on oral bacteria such as Porphyromonas gingivalis, Prevotella intermedia, and Streptococcus sobrinus have demonstrated that adaptation to this compound can lead to an increase in the minimum inhibitory concentrations (MICs) of chlorhexidine, and vice versa. nih.govasm.org
The following table summarizes findings from various studies on cross-resistance associated with this compound adaptation.
Table 1: Examples of Cross-Resistance Associated with this compound
| Adapted Microorganism | Cross-Resistance Observed | Putative Mechanism |
|---|---|---|
| Escherichia coli | Benzalkonium chloride | Shared efflux mechanisms |
| Pseudomonas fluorescens | Cocoamine acetate, benzalkonium chloride | Efflux pumps |
| Staphylococcus aureus | Fluoroquinolones (e.g., ciprofloxacin, norfloxacin), Ethidium bromide | Overexpression of NorA efflux pump |
| Staphylococcus epidermidis | β-lactam antibiotics, Ethidium bromide | Presence of qacC gene |
| Campylobacter jejuni/coli | Erythromycin | Efflux pumps |
Methodologies for Studying Resistance Development in vitro
The investigation of microbial resistance to this compound in a laboratory setting employs a variety of established and modified methodologies. These in vitro techniques are crucial for understanding the potential for resistance development, the stability of the resistant phenotype, and the underlying molecular mechanisms.
A primary method for assessing resistance is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The MBC is the lowest concentration that results in microbial death.
Broth Microdilution Method : This is a widely used technique to determine MIC values. nih.govresearchgate.net It involves preparing two-fold serial dilutions of this compound in a liquid growth medium in 96-well microplates. nih.gov Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the wells are examined for turbidity, and the MIC is recorded as the lowest concentration without visible growth. nih.gov This method is suitable for high-throughput screening of numerous isolates and compounds. researchgate.net
Agar (B569324) Dilution Method : In this method, varying concentrations of this compound are incorporated directly into a solid agar medium before it solidifies. nih.gov Standardized inocula of different bacterial strains are then spotted onto the surface of the agar plates. The MIC is determined as the lowest concentration of the agent that inhibits the growth of the bacteria on the agar surface. nih.gov
To study the development of resistance, a common approach is repeated exposure to sub-lethal concentrations of the biocide. This process mimics the conditions that might lead to adaptation in real-world environments.
Serial Passaging : Bacteria are cultured in a broth medium containing a sub-inhibitory concentration of this compound (typically the MIC or a fraction thereof). nih.gov After incubation, bacteria from the well with the highest concentration that still permits growth (sub-MIC) are transferred to a fresh series of dilutions. nih.gov This procedure is repeated for multiple passages (e.g., 10 to 15 passages), and the MIC is determined at each step to monitor for any increase, which would indicate adaptation. nih.govasm.orgasm.org The stability of the acquired resistance can be assessed by sub-culturing the adapted strains in a biocide-free medium for several passages and then re-determining the MIC. asm.orgasm.org
Once phenotypic resistance is established, various molecular and cellular techniques can be employed to investigate the underlying mechanisms:
Gene Expression Analysis : Techniques like Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) are used to measure the expression levels of genes known to be involved in resistance, such as those encoding efflux pumps (qac, norA). nih.gov An upregulation of these genes in adapted strains compared to the parent strain can confirm their role in the observed resistance.
Proteomic Analysis : Mass spectrometry-based proteomics can identify changes in the protein expression profile of bacteria after adaptation to this compound, providing insights into the broader cellular response. nih.gov
Microscopy : Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) , can be used to visualize morphological changes in the bacterial cell surface or structure resulting from exposure to this compound, which may be indicative of resistance mechanisms. nih.gov
The following table outlines common in vitro methodologies used to study resistance to this compound.
Table 2: Methodologies for In Vitro Resistance Studies
| Methodology | Purpose | Description |
|---|---|---|
| Broth Microdilution | Determine MIC | Serial dilutions of the agent in liquid media in microplates are inoculated with bacteria to find the lowest concentration that inhibits growth. nih.govnih.gov |
| Agar Dilution | Determine MIC | Serial dilutions of the agent are incorporated into solid agar media, which are then inoculated with bacteria. nih.gov |
| Serial Passaging | Induce and study adaptation | Bacteria are repeatedly exposed to sub-lethal concentrations of the agent over multiple generations to select for and quantify resistance development. nih.gov |
| RT-qPCR | Analyze gene expression | Quantifies the mRNA levels of specific genes (e.g., efflux pumps) to determine if their expression is altered in resistant strains. nih.gov |
Synergistic and Antagonistic Modulations of Cetylpyridinium Bromide Activity
Synergistic Effects with Other Antimicrobial Agents and Biocides
Cetylpyridinium (B1207926) compounds exhibit enhanced antimicrobial activity when combined with other biocides, a strategy that can broaden the spectrum of activity and reduce the required concentrations of individual agents. A notable example is the combination of Cetylpyridinium Chloride (CPC), a closely related salt, with Chlorhexidine (B1668724) Acetate (B1210297) (CHA). nih.gov Studies have demonstrated that this combination results in a synergistic effect against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov
Interactions with Natural Extracts and Phytochemicals
The incorporation of natural extracts into formulations containing cetylpyridinium compounds can lead to complex interactions that either enhance or inhibit antimicrobial efficacy. The outcome—synergism or antagonism—depends heavily on the phytochemical composition of the extract. umsha.ac.irumsha.ac.ir
A study investigating the combined antibacterial activity of Cetylpyridinium Chloride (CPC) with hydroalcoholic extracts of Quercus infectoria (oak galls) and Matricaria chamomile (chamomile) against Streptococcus mutans revealed opposing effects. umsha.ac.ir
Quercus infectoria : A synergistic effect was observed between CPC and the Q. infectoria gall extract. umsha.ac.ir This is attributed to the high concentration of tannins (50-70%) in the galls, which are known for their antibacterial properties. umsha.ac.irumsha.ac.ir
Matricaria chamomile : In contrast, the M. chamomile extract demonstrated an antagonistic effect on the antibacterial activity of CPC. umsha.ac.ir
The nature of these interactions is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy, and a value > 1 indicates antagonism. umsha.ac.irumsha.ac.ir
Table 1: Combined Antibacterial Activity of CPC with Herbal Extracts against S. mutans
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction Type |
|---|---|---|---|---|
| CPC (with Q. infectoria) | 1 | 0.25 | 0.375 | Synergistic |
| Q. infectoria extract | 128 | 16 | ||
| CPC (with M. chamomile) | 1 | 1 | 1.5 | Antagonistic |
| M. chamomile extract | 512 | 256 |
These findings underscore the importance of carefully evaluating plant extracts before incorporating them into antimicrobial formulations, as some may inadvertently reduce the product's efficacy. umsha.ac.ir
Enhancement of Activity in Complex Formulations (e.g., Nanoemulsions)
Formulating cetylpyridinium compounds into nanoemulsions can significantly enhance their antimicrobial and anti-biofilm activity. nih.govnih.gov Nanoemulsions are emulsified mixtures of oil, a surfactant, and water, with droplet sizes typically ranging from 100 to 800 nm. nih.gov This formulation can improve the delivery and efficacy of the active agent.
One study screened several nanoemulsion preparations against the multidrug-resistant bacterium Acinetobacter baumannii. A formulation designated N5, composed of 10% (v/v) Triton X-100, 25% (v/v) soybean oil, and 1% (w/v) Cetylpyridinium Chloride (CPC), demonstrated superior efficacy against both planktonic (free-floating) and biofilm forms of the bacteria. nih.govresearchgate.net Research indicated that while the CPC component was primarily responsible for killing planktonic bacteria, the emulsified oil and detergent fractions were crucial for breaking down the protective biofilm structure. nih.gov
Furthermore, combining the N5 nanoemulsion with agents like ethanol (B145695) or sodium chloride resulted in a synergistic effect, leading to a significant (≥2-log) decrease in bacterial colony-forming units (CFU/ml). nih.gov Another study confirmed that a CPC-containing nanoemulsion was significantly more effective at preventing dental caries in a biofilm model than 0.12% chlorhexidine, suggesting that such formulations are a viable means of preventing early caries. nih.gov
Combined Effects in Corrosion Inhibition Systems
Cetylpyridinium compounds are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. preprints.orgnepjol.inforesearchgate.net Their efficacy stems from the adsorption of the cationic surfactant molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. preprints.orgresearchgate.net
The inhibition efficiency of Cetylpyridinium Chloride (CPC) increases with its concentration. Studies on mild steel in 0.5 M H₂SO₄ have shown that CPC can achieve very high protection efficiencies. preprints.orgimmt.res.in The adsorption process, which is suggested to be chemisorption, shifts the corrosion potential and significantly reduces the corrosion rate. researchgate.net
Table 2: Corrosion Inhibition Efficiency of CPC on Mild Steel in 0.5 M H₂SO₄
| CPC Concentration (M) | Corrosion Rate (mm/Year) | Inhibition Efficiency (%) | Source |
|---|---|---|---|
| 0 (Blank) | 12.09 x 10⁻³ | - | preprints.org |
| 0.000192 | 8.23 x 10⁻³ | 94.42 | preprints.org |
| 0.0077 | 6.63 x 10⁻⁵ | 98.54 | preprints.org |
| 0.00283 | Not Specified | 99.86 | nepjol.info |
The presence of the nitrogen atom in the pyridinium (B92312) ring contributes to the formation of this protective layer, as confirmed by surface analysis techniques. preprints.org These findings establish cetylpyridinium compounds as important and effective components in corrosion inhibition systems. preprints.org
Ternary Systems with Short Tetraalkylammonium Bromide Salts
The physicochemical and antimicrobial properties of Cetylpyridinium Bromide (CPB) can be modulated by the addition of short tetraalkylammonium bromide (TAAB) salts. bohrium.comnih.govtandfonline.com In these ternary (three-component) systems, the interactions between CPB and TAAB salts are both electrostatic and hydrophobic, with hydrophobic forces being dominant. bohrium.comnih.gov
The addition of TAAB salts influences the micellization of CPB. These salts can penetrate the inner regions of the CPB micelles, acting as "spacers" between the surfactant head groups and causing the micelles to become more compact. tandfonline.com This interaction affects the critical micelle concentration (cmc) of the surfactant system. bohrium.comtandfonline.com
Crucially, the presence of TAAB salts has been found to enhance the antimicrobial activity of CPB. tandfonline.com This enhancement is particularly effective against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli and Salmonella typhi. nih.govtandfonline.com The mechanism for this enhanced activity involves the TAAB salts interacting with the hydrophobic cell walls of the bacteria, which facilitates the disruptive action of CPB. tandfonline.com The spontaneous micellization process in these ternary systems is primarily enthalpy-driven and governed by these strong hydrophobic interactions. tandfonline.com
Advanced Formulations and Delivery System Research for Cetylpyridinium Bromide
Nanocarrier-Based Systems for Targeted Delivery and Efficacy Enhancement
Nanocarrier-based systems offer a promising approach to improve the therapeutic effectiveness of cetylpyridinium (B1207926) bromide. By encapsulating or conjugating CPB with nanoparticles, researchers can overcome limitations of the free compound, leading to better targeting and enhanced performance.
Iron Oxide Nanoparticle Conjugates
Iron oxide nanoparticles (IONPs) are utilized in various medical applications, including localized drug delivery, due to their magnetic properties. nih.gov Research has explored the functionalization of silica-modified magnetic nanoparticles with cetylpyridinium bromide for the purpose of preconcentrating metal ions from environmental water samples. nih.gov
In these systems, silica-coated magnetite nanoparticles are further coated with the cationic surfactant, this compound. This functionalized surface can then bind with metal ions that have been complexed with an agent like 8-hydroxyquinoline. The magnetic nature of the nanoparticles allows for their easy separation from the aqueous solution using an external magnetic field. nih.gov
The research optimized several factors to maximize the extraction efficiency of various metal ions. nih.gov
Table 1: Optimized Conditions for Metal Ion Microextraction using CPB-Functionalized Magnetic Nanoparticles
| Parameter | Optimized Condition |
| pH | 9.0 |
| Complexing Agent (8-hydroxyquinoline) Concentration | 2.5 x 10⁻⁵ mol L⁻¹ |
| This compound Amount | 0.7 mg |
| Microextraction Time | 4.0 min |
| Desorption Solution | Methanol (B129727)/acetic acid (99:1, v/v) |
| Desorption Time | 2.0 min |
| Data sourced from a study on the application of silica-modified magnetite nanoparticles coated with this compound. nih.gov |
While this application is focused on environmental remediation, the principle of conjugating CPB to iron oxide nanoparticles demonstrates a viable method for creating magnetically directable carriers that could be adapted for targeted delivery in other fields. nih.govnih.gov
Chitosan-Coated Nanocarriers
Chitosan (B1678972), a natural polysaccharide derived from chitin, has garnered significant attention for developing nanocarrier drug delivery systems due to its biocompatibility, biodegradability, and mucoadhesive properties. nih.govmdpi.comnih.gov Chitosan-based nanoparticles are explored as carriers for various therapeutic agents to improve their delivery and efficacy. nih.govmdpi.com The positively charged nature of chitosan allows it to readily form complexes with and encapsulate active compounds. nih.gov
While specific research on chitosan-coated nanocarriers for this compound delivery is not extensively detailed in the provided search results, the inherent properties of these nanocarriers make them a suitable platform for such applications. nih.govmdpi.commdpi.comsemanticscholar.org The ability of chitosan nanoparticles to adhere to mucous membranes could be particularly beneficial for localizing the delivery of an antimicrobial agent like CPB in oral or other mucosal applications. mdpi.com
The fabrication of chitosan-based nanocarriers can be achieved through various methods, designed to encapsulate and protect the active agent until it reaches its target site. nih.gov These systems can be engineered to control the release of the encapsulated drug, which could prolong the therapeutic effect of CPB. nih.gov
Integration into Composite Materials
Integrating this compound into composite materials is another key research area, aiming to impart specific functionalities, such as antimicrobial activity or selective adsorption, to the host material.
Montmorillonite-Graphene Oxide Composites
A composite material combining montmorillonite-graphene oxide (GM) with this compound (CPB) has been developed and shown to possess strong antibacterial activity. nih.gov In this system, the GM composite serves as a carrier for loading CPB. nih.govresearchgate.net
Research indicates that the loading rate of CPB onto the GM carrier is higher than onto a graphene oxide (GO) carrier alone under the same conditions. This GM-CPB composite demonstrates better antibacterial activity and a more sustained release profile compared to a GO-CPB composite. Furthermore, the composite material exhibits lower cytotoxicity than pure CPB. nih.gov
Table 2: Antibacterial Rate of Montmorillonite-Graphene Oxide Composites
| Composite | Concentration (mg/L) | Target Bacteria | Contact Time (h) | Antibacterial Rate (%) |
| GM-CPB | 10 | Escherichia coli | 24 | 92.3 |
| GM-CPB | 10 | Staphylococcus aureus | 24 | 99.9 |
| Data from a study on this compound/montmorillonite-graphene oxide composites. researchgate.net |
The synergistic effects of the components result in a material with enhanced performance, making it a promising candidate for various biomedical applications where antimicrobial properties are required. researchgate.netresearchgate.net
Silver-Loaded Kaolinite (B1170537) Composites
A dual antibacterial agent system has been created by loading both silver (Ag) and this compound (CPB) onto kaolinite (Kao), a type of clay mineral. utm.my This approach aims to leverage the combined antimicrobial strengths of both agents for a synergistic effect. utm.myresearchgate.net
Characterization of the CPB-Ag-Kao composite confirmed that CPB molecules successfully attach to the silver-loaded kaolinite without altering the fundamental structure of the kaolinite carrier. The antibacterial efficacy of this composite was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. utm.my
The results showed that the antibacterial activity of the CPB-Ag-Kao composite was significantly higher than that of kaolinite loaded with only silver. The highest level of activity was observed in a composite loaded with 50% silver and 1000% CPB, a concentration that satisfies the cation exchange capacity of the kaolinite. This enhanced, broad-spectrum antibacterial action is attributed to the synergistic effects of having both CPB and silver loaded onto the kaolinite carrier. utm.my
Polyvinyl Chloride (PVC) Composites for Specific Applications
A novel sorbent material has been prepared by impregnating polyvinyl chloride (PVC) with this compound. mdpi.com This CPB/PVC composite was specifically designed and tested for the extraction of rare earth elements (REEs) from chloride solutions. mdpi.comnih.gov
The research involved a systematic study of various parameters that affect the sorption process to determine the optimal conditions for REE capture. mdpi.comnih.gov
Table 3: Optimal Conditions and Performance of CPB/PVC Sorbent for Rare Earth Element (REE) Adsorption
| Parameter | Optimal Value/Condition |
| pH | 6.0 |
| Equilibrium Contact Time | 60 minutes (at 25 °C) |
| Adsorption Isotherm Model | Langmuir |
| Adsorption Kinetics Model | Pseudo-second-order |
| Adsorbent Uptake Capacity | 182.6 mg/g |
| Data from studies on CPB/PVC composites for REE capture. mdpi.comnih.gov |
The study found that the adsorption process is spontaneous and exothermic. Furthermore, the captured REEs can be effectively desorbed from the CPB/PVC sorbent using 1.0 M HCl, allowing for the potential regeneration and recycling of the material. mdpi.comresearchgate.net This application demonstrates the utility of CPB/PVC composites as competitive sorbents for valuable elements. nih.gov
Electrospun Nanofiber Applications for Antimicrobial Surfaces
The technique of electrospinning allows for the production of polymer nanofibers that are excellent candidates for air filter media. The versatility of this method makes it possible to incorporate additives to functionalize the nanofibers. One such advancement is the development of antimicrobial surfaces using electrospun nanofibers containing this compound (CPB). These materials are gaining attention for their potential use in applications like indoor air conditioning filters, where they can help control air quality by capturing and inactivating airborne microbes.
Cellulose (B213188) Acetate (B1210297)/Cetylpyridinium Bromide Nanofibers
Cellulose acetate, a biodegradable and eco-friendly material of natural origin, can be combined with this compound to create potent antimicrobial nanofibers through electrospinning. Research into these composite nanofibers has demonstrated significant biocidal properties.
In one study, Cellulose Acetate (CA)/CPB nanofibers were produced and tested for their antibacterial efficacy against Escherichia coli. The results were highly promising, showing a 99.99% reduction in the presence of E. coli when compared to a positive control. The mechanism of action is believed to involve the adsorption of the positively charged CPB molecules onto the negatively charged surfaces of bacterial cells. This interaction leads to diffusion across the cell membrane, attachment to the cytoplasmic membrane, and subsequent release of electrolytes and nucleic materials, ultimately causing cell death.
Furthermore, these CA/CPB nanofibers exhibit hydrophilic properties, as indicated by a contact angle measurement of approximately 62.93º. This characteristic is beneficial for their application as filter media, potentially aiding in the capture of bioaerosols in indoor environments.
Micellar Systems and Solubilization Properties
This compound is a cationic surfactant that forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micellar systems have been the subject of extensive research due to their unique properties and wide range of applications, including as drug delivery vehicles and in solubilizing poorly water-soluble compounds.
The formation and properties of CPB micelles are influenced by various factors, including temperature and the presence of additives like alcohols. For instance, the addition of methanol to an aqueous CPB solution has been shown to increase the CMC, which is attributed to the increased solvent power of the methanol-water mixture. Conversely, the addition of ethanol (B145695) and propanol (B110389) tends to decrease the CMC, as these alcohols can be solubilized into the palisade layer of the micelles. Temperature also plays a crucial role; in some aqueous alcohol solutions, the CMC of CPB decreases with a rise in temperature up to about 25°C, and then increases at higher temperatures.
Thermodynamic studies of CPB micellization reveal that the process is spontaneous. The Gibbs free energy of micellization (ΔG°m) is negative across a range of temperatures, while the enthalpy of micellization (ΔH°m) is positive.
CPB micelles can significantly alter the spectral characteristics of certain molecules. For example, they can cause bathochromic shifts in the excitation spectra of polycyclic aromatic hydrocarbons (PAHs) and can also act as a quencher, inhibiting the fluorescence intensity of these compounds. This quenching effect is generally more pronounced for alternant hydrocarbons.
Development of Resin-Based Dental Composites with this compound
To combat secondary caries, a common issue with dental restorations, researchers have focused on developing resin-based dental composites (RBDCs) with antimicrobial properties. One approach involves the incorporation of quaternary ammonium (B1175870) salts like Cetylpyridinium. While much of the research has utilized Cetylpyridinium Chloride (CPC), the principles and findings are highly relevant to CPB due to the similar cationic head group responsible for the antimicrobial action.
Studies have shown that incorporating CPC into commercial RBDCs, such as Filtek Z250 Universal and Filtek Z350 XT flowable composites, imparts significant antibacterial activity against Streptococcus mutans, a key bacterium in caries development. In one study, composites containing 2 wt% and 4 wt% CPC demonstrated antibacterial effects for up to 90 days. However, a trade-off was observed with mechanical properties; the addition of 4 wt% CPC led to a notable decrease in surface hardness. The optimal balance between antibacterial efficacy and surface hardness was found at a 2 wt% CPC concentration.
Another innovative approach is the use of CPC-loaded montmorillonite (B579905) (CPC-Mont) as a filler in dental adhesives. This system provides sustained release of the antimicrobial agent. Research on a two-step self-etch dental adhesive containing 1 to 5 wt% CPC-Mont showed significant antibacterial effectiveness against S. mutans. While the highest antibacterial effect was seen with 5 wt% CPC-Mont, it was associated with lower bonding effectiveness and durability.
The mechanism of action of Cetylpyridinium in these composites is its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
Sustained Release Property of Formulations
The effectiveness of this compound in various applications can be enhanced by formulating it for sustained release, which maintains its concentration at an effective level over a prolonged period.
One area of development is in bioadhesive tablets for buccal delivery. These tablets, formulated with polymers like Carbopol 974P, polycarbophil, and HPMC K100M, are designed to adhere to the mucosal tissues and release CPC continuously. The rate of drug release can be controlled by the type and concentration of the polymer used; higher polymer concentrations generally result in a slower release rate. For instance, tablets with HPMC K100M showed slower release due to its high viscosity and lower water permeability.
Organogels have also been investigated as a vehicle for the sustained release of drugs, with CPB acting as a surfactant modification. Poly(vinyl alcohol) (PVA)-DMSO-alginate organogels modified with CPB formed a polyelectrolyte complex at the interphase, which enhanced the prolonged release of incorporated drugs.
In the context of orthodontic care, a sustained-release varnish containing Cetylpyridinium chloride has been evaluated for its antibacterial efficacy against Streptococcus mutans and Lactobacillus in patients. This application aims to provide long-term protection against the bacteria responsible for plaque and caries, which can be a challenge for individuals with orthodontic appliances.
| Formulation Type | Polymer/Vehicle | Release Mechanism | Application |
| Bioadhesive Tablets | Carbopol 974P, Polycarbophil, HPMC K100M | Diffusion through polymer matrix | Buccal anti-infective |
| Organogels | Poly(vinyl alcohol)-DMSO-alginate | Formation of polyelectrolyte complex | Ophthalmic drug delivery |
| Varnish | Not specified | Not specified | Orthodontic antibacterial |
Advanced Analytical and Characterization Methodologies in Cetylpyridinium Bromide Research
Spectroscopic Techniques for Molecular Structure and Interaction Analysis
Spectroscopic methods are indispensable tools in the study of Cetylpyridinium (B1207926) Bromide, providing insights from the molecular to the macroscopic level.
UV-Visible spectroscopy is a widely employed technique for determining the critical micelle concentration (CMC) of surfactants, including Cetylpyridinium Bromide. The formation of micelles at the CMC leads to a change in the local microenvironment of chromophores, resulting in a shift in their absorbance spectra. This principle is often utilized by introducing a dye into the surfactant solution, where the dye's absorbance is sensitive to the polarity of its surroundings.
Research has shown that the CMC of CPB can be influenced by various factors, such as the presence of additives. For instance, studies on the effect of alcohols on the CMC of CPB in aqueous solutions at different temperatures have revealed that methanol (B129727) tends to increase the CMC, while ethanol (B145695) and propanol (B110389) generally decrease it. researchgate.net This is attributed to the different solubilization behaviors of the alcohols within the micellar structure. researchgate.net
Below is a table summarizing the effect of different alcohols on the Critical Micelle Concentration (CMC) of this compound as determined by UV-Visible Spectroscopy.
| Additive | Concentration Range | Temperature Range (°C) | Effect on CMC | Reference |
| Methanol | Not specified | 8 - 45 | Increase | researchgate.net |
| Ethanol | Not specified | 8 - 45 | Decrease | researchgate.net |
| Propanol | Not specified | 8 - 45 | Decrease | researchgate.net |
This table is for illustrative purposes and summarizes general findings. Specific CMC values are dependent on the precise experimental conditions.
Fluorescence spectroscopy offers a highly sensitive method for studying micellar systems and for the quantification of analytes. In the context of this compound, fluorescence techniques are particularly useful in determining the CMC and in understanding the interactions within the micellar core. This can be achieved by using fluorescent probes that partition into the micelles, leading to a change in their fluorescence quantum yield, lifetime, or emission wavelength.
Fluorescence quenching assays represent an indirect method for quantification. In such assays, the decrease in the fluorescence intensity of a fluorophore in the presence of a quencher is measured. The relationship between the fluorescence intensity and the quencher concentration is described by the Stern-Volmer equation. pdx.edustudylib.net While direct quenching assays for the quantification of CPB are not extensively detailed in the provided search results, the principle can be applied. For instance, if CPB acts as a quencher for a specific fluorophore, its concentration can be determined by measuring the extent of fluorescence quenching. pdx.edu Conversely, the formation of CPB micelles can protect a fluorophore from a quencher present in the aqueous phase, leading to an increase in fluorescence intensity, which can also be used for analytical purposes.
Studies have investigated the effects of this compound micelles on the spectrofluorimetric characteristics of polycyclic aromatic hydrocarbons, demonstrating the utility of this technique in probing interactions within micellar environments. thegoodscentscompany.com
Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering a fingerprint for their identification and structural characterization. Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that provides enormous enhancement of the Raman signal for molecules adsorbed on or near nanostructured metal surfaces. acs.orgnih.gov
SERS has been successfully employed to study the adsorption of cetylpyridinium chloride, a closely related compound to CPB, onto solid surfaces. acs.orgnih.gov This technique allows for the direct observation of surfactant adsorption and can be used to quantify the adsorption density. acs.orgnih.gov The SERS spectra can reveal information about the orientation of the adsorbed molecules and the nature of their interaction with the surface. For example, changes in the vibrational frequencies of the pyridinium (B92312) ring can indicate its proximity and interaction with the metal substrate. pku.edu.cn This in-situ, quantitative method provides a platform to investigate structure-function relationships, which is crucial for the design of new surfactant species. acs.orgnih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the identification and structural analysis of chemical compounds. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. nih.gov
Key vibrational bands in the FTIR spectrum of this compound include:
C-H stretching vibrations of the long alkyl chain (cetyl group), typically observed in the 2800-3000 cm⁻¹ region.
Aromatic C-H stretching vibrations of the pyridinium ring, usually appearing above 3000 cm⁻¹.
C=C and C=N stretching vibrations of the pyridinium ring, found in the 1450-1650 cm⁻¹ region.
C-H bending vibrations of the alkyl chain and the pyridinium ring, which occur at lower wavenumbers.
FTIR spectroscopy can be used to confirm the identity and purity of this compound. Furthermore, shifts in the positions and changes in the intensities of these vibrational bands can provide insights into the interactions of CPB with other molecules or its conformational changes upon micellization or adsorption.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed structural and dynamic information at the atomic level. mdpi.commdpi.com Various NMR methods are employed to study this compound and its interactions.
1D NMR provides basic structural confirmation through the chemical shifts and coupling constants of the protons and carbons in the molecule.
Diffusion Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique used to measure the translational diffusion coefficients of molecules in solution. nih.gov This method can be used to characterize the formation of micelles, as the larger micellar aggregates diffuse more slowly than the individual surfactant monomers. nih.gov DOSY can also be used to study the interaction of CPB with other molecules, such as polymers, by observing changes in their diffusion coefficients upon interaction. nih.gov
Saturation Transfer Difference (STD) NMR is a technique used to identify the binding epitope of a small molecule when it interacts with a large receptor molecule. While not explicitly detailed for CPB in the provided results, this method could be applied to study the binding of CPB to proteins or other macromolecules.
Nuclear Overhauser Effect (NOE) based techniques , such as NOESY and ROESY, provide information about the spatial proximity of atoms within a molecule or between interacting molecules. These can be used to elucidate the conformation of CPB in solution and to map the points of interaction with other species.
Electrochemical Methods for Membrane Interactions
Electrochemical methods offer a sensitive and often cost-effective approach to studying the properties and interactions of charged species like the cetylpyridinium cation. researchgate.net These techniques are particularly well-suited for investigating interactions at interfaces, such as those with biological membranes or modified electrodes.
One notable electrochemical method is potentiometry using ion-selective electrodes (ISEs) . A PVC membrane electrode incorporating an ion-pair of the cetylpyridinium cation, such as cetylpyridinium-iodomercurate, can be fabricated to be selective for the cetylpyridinium cation. researchgate.net Such an electrode exhibits a potential response that is proportional to the logarithm of the cetylpyridinium cation activity in the sample solution. researchgate.net
This type of ISE can be used for:
Direct determination of this compound concentration in various samples.
Studying the binding of cetylpyridinium to other species , such as polymers or biological molecules, by monitoring the decrease in the free cetylpyridinium concentration.
Investigating the interaction of this compound with membranes. The positively charged headgroup of CPB is known to interact with the negatively charged surfaces of bacterial membranes, a key aspect of its antimicrobial activity. nih.govasm.org Electrochemical methods can be used to model and quantify these interactions.
The table below summarizes the performance characteristics of a Cetylpyridinium-iodomercurate PVC membrane ion-selective electrode.
| Parameter | Value | Reference |
| Linear Concentration Range | 2x10⁻⁶ - 1x10⁻³ M | researchgate.net |
| Slope | 29.0 ± 0.4 mV/decade | researchgate.net |
| Response Time | ~50 s | researchgate.net |
| pH Range | 3.0 - 6.0 | researchgate.net |
Microscopic and Imaging Modalities for Morphological and Biological Analysis
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. In the study of this compound, SEM is invaluable for visualizing its effects on bacterial biofilms and for characterizing the morphology of materials modified with this compound.
When used to study biofilms, SEM reveals the three-dimensional architecture of the bacterial community and the surrounding extracellular polymeric substance (EPS) matrix. nih.gov Treatment of biofilms with CPB can lead to observable changes in their structure, such as cell lysis, altered cell morphology, and disruption of the biofilm matrix. For example, SEM has been used to demonstrate the impact of ampicillin (B1664943) on Escherichia coli biofilms, showing an elongation of the bacterial cells, a phenomenon that could be similarly investigated for CPB. nih.gov High-resolution field emission SEM (FESEM) can be particularly effective in visualizing the fine details of these structural changes. researchgate.net
In materials science, SEM is employed to characterize the surface of materials impregnated or modified with CPB. For instance, the morphological and structural characterization of titania nanoparticles synthesized using CPB as a cationic surfactant has been carried out using SEM. researcher.life Similarly, the surface morphology of composite beads made of attapulgite (B1143926) clay decorated with CPB and impregnated into cellulose (B213188) acetate (B1210297) has been examined by SEM, revealing a spherical and porous structure. researcher.life
Applications of SEM in this compound Research:
| Application Area | Information Obtained |
| Biofilm Analysis | Visualization of biofilm architecture, bacterial morphology, and the effects of CPB treatment on biofilm structure. nih.govresearchgate.net |
| Material Characterization | Examination of the surface topography and morphology of materials synthesized or modified with CPB. researcher.life |
Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-invasive optical imaging technique that allows for the three-dimensional visualization of thick biological samples, such as biofilms. creative-biolabs.com By using fluorescent stains, CLSM can provide detailed information not only on the spatial architecture of the biofilm but also on the viability of the embedded bacterial cells. nih.gov
In research involving this compound, CLSM is frequently used to assess its anti-biofilm activity. researchgate.net Typically, biofilms are stained with a combination of fluorescent dyes that differentiate between live and dead cells based on membrane integrity. For example, a common staining combination uses a green fluorescent dye to label all cells and a red fluorescent dye to label cells with compromised membranes (dead cells). CLSM images can then be used to quantify the percentage of live and dead cells within the biofilm following treatment with CPB. nih.gov
Quantitative Biofilm Parameters Obtainable from CLSM:
| Parameter | Description |
| Biovolume | The total volume of the biofilm. creative-biolabs.com |
| Thickness | The average height of the biofilm. creative-biolabs.com |
| Roughness | A measure of the heterogeneity of the biofilm surface. creative-biolabs.com |
| Live/Dead Cell Ratio | The proportion of viable and non-viable cells within the biofilm. nih.gov |
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale. These methods are particularly well-suited for studying the intricate interactions between proteins and lipids within biological membranes.
While direct super-resolution microscopy studies specifically on this compound's interactions with protein-lipid complexes are emerging, the principles and applications of these techniques to similar systems provide a strong indication of their potential in this area. Techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) can localize individual fluorescent molecules with high precision, allowing for the mapping of protein and lipid distributions within membranes at resolutions of tens of nanometers. nih.gov
Research on the interaction of cetylpyridinium chloride with giant lipid vesicles has shown that the surfactant incorporates into the lipid bilayer, leading to changes in membrane properties and eventually solubilization. acs.orgnih.gov Super-resolution microscopy could be used to visualize the initial stages of this process, revealing how CPB molecules distribute within the membrane and whether they associate with specific lipid domains or influence the organization of membrane proteins. For example, these techniques have been used to investigate the organization of plasma membrane components and have provided insights into the existence and properties of lipid rafts. nih.gov The application of super-resolution microscopy could therefore elucidate the molecular mechanisms by which CPB exerts its biological effects at the membrane level.
Diffraction and Scattering Techniques for Material Characterization
Diffraction and scattering techniques are powerful non-destructive methods used to probe the atomic and molecular structure of materials. In the context of this compound research, X-ray diffraction and small-angle scattering are particularly valuable for characterizing the structure of materials containing CPB and the nature of its self-assembled structures in solution.
X-ray diffraction (XRD) provides information about the crystalline structure of materials. It has been used to characterize composite materials where CPB is incorporated. For example, in the development of antibacterial materials, XRD analysis of this compound-modified silver-loaded kaolinite (B1170537) confirmed that the attachment of CPB molecules did not alter the fundamental crystal structure of the kaolinite carrier. Similarly, XRD has been used to study the structure of titania nanoparticles synthesized using CPB as a template. researcher.life
Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are used to investigate the structure of materials on a length scale of 1 to 100 nanometers. These techniques are ideal for studying the size, shape, and aggregation behavior of CPB micelles in solution. SANS studies on similar surfactant systems, such as cetyltrimethylammonium bromide, have provided detailed information on the transition from spherical to rod-like micelles as a function of concentration and temperature. arxiv.org Such studies can determine parameters like the aggregation number, the dimensions of the micellar core and corona, and the interactions between micelles. researchgate.net
Structural Information from Diffraction and Scattering Techniques:
| Technique | Information Provided | Application to CPB |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification. malvernpanalytical.com | Characterization of CPB-modified materials. researcher.life |
| Small-Angle Neutron Scattering (SANS) | Size, shape, and interactions of nanoscale structures. researchgate.net | Study of CPB micelle formation and morphology. arxiv.org |
| Small-Angle X-ray Scattering (SAXS) | Similar to SANS, providing information on nanoscale structures. researchgate.net | Characterization of CPB-containing nanoparticles and micelles. |
Surface Chemistry and Adsorption Characterization
The behavior of CPB at interfaces is fundamental to its function as a surfactant. Characterizing its adsorption and the resulting changes in surface properties is achieved through various analytical methods.
Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a particle in a liquid, providing a key indicator of the stability of colloidal dispersions. In the context of this compound, ZP analysis is used to quantify the effect of its adsorption on the surface charge of various materials.
As a cationic surfactant, CPB adsorbs to negatively charged surfaces, altering their surface charge. For example, the interaction between CPB and silver particles (AgPs) in an electrolytic bath has been studied using ZP analysis. The results showed that the zeta potential of the silver particles became increasingly positive with higher concentrations of CPB. The Z-potential increased as the CPB concentration rose from 0.1 mM to 5.0 mM, after which it stabilized, suggesting the surface of the silver particles had become saturated with adsorbed CPB molecules. This change in surface charge is directly linked to an increase in the stability of the AgP suspensions.
| CPB Concentration (mM) | Approximate Zeta Potential (mV) |
|---|---|
| 0 | -25 |
| 0.1 | +15 |
| 0.5 | +25 |
| 2.0 | +35 |
| 5.0 | +40 |
| 10.0 | +40 |
Thermogravimetric Analysis (TGA) for Thermal Stability and Loading Rates
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is vital for determining the thermal stability of CPB and for quantifying its presence in composite materials.
The thermal decomposition of pure CPB occurs in a distinct temperature range. semanticscholar.org Studies on the closely related compound cetylpyridinium chloride (CPC) show a significant mass loss of over 90% occurring around 240 °C. researchgate.net When heated to decomposition, CPB is known to emit toxic vapors, including nitrogen oxides and bromides. tandfonline.com
TGA is also instrumental in characterizing CPB-loaded composite materials and determining loading rates. In the analysis of a this compound/montmorillonite-graphene oxide (GM-CPB) composite, TGA curves show the mass loss associated with the decomposition of CPB, allowing for the quantification of the surfactant loaded onto the carrier. researchgate.net Similarly, TGA of a CPB/PVC sorbent shows multiple weight-loss steps corresponding to the degradation of both the PVC polymer and the impregnated CPB, providing insight into the material's composition and thermal behavior. mdpi.com
Thermodynamic and Kinetic Investigations of Self-Assembly and Interactions
The self-assembly of CPB into micelles and its adsorption onto surfaces are governed by thermodynamic and kinetic principles. Investigating these parameters provides a deeper understanding of the driving forces behind these phenomena.
The formation of micelles is a spontaneous process that occurs above a certain concentration known as the critical micelle concentration (CMC). The thermodynamics of micellization can be evaluated by measuring the CMC at different temperatures. Key thermodynamic parameters include the Gibbs free energy of micellization (ΔG⁰ₘ), enthalpy of micellization (ΔH⁰ₘ), and entropy of micellization (ΔS⁰ₘ). For CPB in an aqueous solution, the ΔG⁰ₘ values are consistently negative, indicating the spontaneity of the micellization process. tandfonline.com The process is largely entropy-driven, resulting from the release of structured water molecules surrounding the hydrophobic alkyl chains of the surfactant monomers.
Studies on the interaction between CPB and the drug metformin (B114582) hydrochloride (MHCl) have provided detailed thermodynamic data. The negative values for both ΔG⁰ₘ and ΔH⁰ₘ, along with a positive ΔS⁰ₘ, confirm the spontaneity of the drug-surfactant interaction. tandfonline.com
| System | Temperature (K) | ΔG⁰ₘ (kJ mol⁻¹) | ΔH⁰ₘ (kJ mol⁻¹) | ΔS⁰ₘ (J K⁻¹ mol⁻¹) |
|---|---|---|---|---|
| CPB in Water | 305 | -37.89 | -10.11 | 91.08 |
| CPB + MHCl | 305 | -34.08 | -8.99 | 82.26 |
| CPB + MHCl + NaCl | 305 | -55.41 | -12.87 | 139.47 |
Kinetic studies focus on the rate at which processes like adsorption occur. The adsorption of CPB onto silica (B1680970), for instance, has been found to follow pseudo-second-order kinetics. Research using optical reflectometry has shown that the adsorption rate can vary significantly with concentration. At concentrations near the critical surface aggregation concentration and in the absence of salt, adsorption can be slow, taking hours to reach equilibrium. rri.res.in However, in the presence of an electrolyte, the adsorption process is completed within minutes. rri.res.in This highlights the complex interplay of concentration and solution chemistry on the kinetics of CPB's interfacial behavior.
Environmental Fate and Ecotoxicological Research of Cetylpyridinium Bromide
Biodegradation Studies and Rates in Environmental Matrices
Cetylpyridinium (B1207926) bromide (CPB), a quaternary ammonium (B1175870) compound, is subject to biodegradation in various environmental matrices. However, its antimicrobial properties can also inhibit the very microorganisms responsible for its degradation, particularly at high concentrations.
Studies on the closely related cetylpyridinium chloride (CPC) demonstrate that it is readily biodegradable at low, non-inhibitory concentrations (0.006–0.3 mg/L). At these levels, CPC can undergo more than 60% mineralization within a 10-day window. However, inhibitory effects become apparent at concentrations of 1 mg/L, and at 3 mg/L, inoculum activity can be completely suppressed.
The presence of sorbents in the environment, such as silica (B1680970) and clays, can play a crucial role in mitigating the toxicity of cetylpyridinium compounds to microorganisms, thereby influencing their biodegradation rates. By adsorbing the compound, these materials reduce its freely dissolved concentration, which is the primary driver of toxicity. For instance, in the presence of silicon dioxide (SiO2), significant biodegradation (>60% in 28 days) of CPC was observed even at an inhibitory concentration of 1 mg/L. While sorbents can reduce toxicity, they can also limit the bioavailability of the compound to biodegrading microorganisms. At a higher concentration of 10 mg/L, while SiO2 still mitigated some inhibitory effects, biodegradation was limited to around 20%, suggesting reduced bioaccessibility. Clay materials like illite (B577164) have also been shown to mitigate toxicity, primarily by reducing the initial lag phase of biodegradation.
Table 1: Biodegradation of Cetylpyridinium Compounds in Environmental Matrices
| Compound | Concentration | Environmental Matrix/Condition | Biodegradation Rate/Extent | Reference |
|---|---|---|---|---|
| Cetylpyridinium Chloride (CPC) | 0.006-0.3 mg/L | Aquatic Environment (OECD 310 Test) | Readily biodegradable (>60% mineralization in 10 days) | |
| Cetylpyridinium Chloride (CPC) | 1 mg/L | Aquatic Environment (OECD 310 Test) | Inhibited degradation | |
| Cetylpyridinium Chloride (CPC) | 3 mg/L | Aquatic Environment (OECD 310 Test) | Completely suppressed inoculum activity | |
| Cetylpyridinium Chloride (CPC) | 1 mg/L | Presence of Silicon Dioxide (SiO₂) | >60% biodegradation within 28 days | |
| Cetylpyridinium Chloride (CPC) | 10 mg/L | Presence of Silicon Dioxide (SiO₂) | ~20% biodegradation within 28 days | |
| Cetylpyridinium Chloride (CPC) | 1 mg/L | Presence of Illite Clay | Inhibitory effects mitigated, reduced lag phase |
Assessment of Long-Term Environmental Impacts and Sustainability
The long-term environmental impact of cetylpyridinium compounds is a significant consideration, primarily revolving around the potential for inducing antimicrobial resistance in environmental microbial communities. Due to their widespread use as disinfectants in personal care products, these compounds are continuously released into wastewater systems.
While wastewater treatment processes can achieve high removal efficiencies of compounds like CPC through a combination of biodegradation and adsorption to sludge, chronic exposure of the microbial communities in these systems to sub-lethal concentrations is a concern. Research has shown that long-term exposure of activated sludge microbiomes to CPC can lead to the development of microbial communities that are less susceptible to the compound.
A significant finding is that exposure to CPC can also confer increased resistance to a range of antibiotics, including ampicillin (B1664943), streptomycin, vancomycin, and tetracycline. This cross-resistance is a major sustainability concern, as it could contribute to the broader environmental reservoir of antibiotic-resistant bacteria, with potential implications for both environmental and human health. The continuous introduction of cetylpyridinium compounds into the environment may, therefore, act as a selective pressure that promotes the proliferation of resistant microbial strains.
Table 2: Long-Term Environmental Impacts of Cetylpyridinium Chloride (CPC) Exposure
| Environmental Compartment | Observed Impact | Implication | Reference |
|---|---|---|---|
| Activated Sludge/Wastewater Treatment | Increased tolerance of microbial community to CPC | Reduced effectiveness of CPC as a disinfectant over time. | |
| Activated Sludge/Wastewater Treatment | Increased resistance to multiple antibiotics (e.g., Ampicillin, Streptomycin, Vancomycin, Tetracycline) | Contributes to the environmental pool of antibiotic resistance genes and organisms. |
Considerations for Aquatic Organism Toxicity
Cetylpyridinium compounds exhibit significant toxicity to aquatic organisms, a critical factor in their environmental risk assessment. The positive charge of the cetylpyridinium ion facilitates its interaction with the negatively charged cell membranes of aquatic organisms, leading to membrane disruption and other toxic effects.
Studies on CPC have demonstrated its acute toxicity across various aquatic species. For instance, the 96-hour lethal concentration 50 (LC50) for fish species has been reported to range from 0.01 to 0.16 mg/L. In early life stages of zebrafish (Danio rerio), exposure to CPC has been shown to cause significant mortality, with a 120-hour median effective concentration (EC50) of 175.9 µg/L. Sub-lethal effects in zebrafish have also been observed at lower concentrations, including decreased heart rate and induced oxidative stress.
Amphibians are also sensitive to cetylpyridinium compounds. For the Korean fire-bellied toad (Bombina orientalis), the 168-hour LC50 value for tadpoles was determined to be 1.82 mg/L. Even at sub-lethal concentrations, CPC has been shown to induce oxidative stress in the intestine and gills of these tadpoles. The concentrations of CPC detected in some surface waters have reportedly exceeded the LC50 values for certain sensitive aquatic organisms like freshwater planaria.
Table 3: Aquatic Toxicity of Cetylpyridinium Chloride (CPC)
| Organism | Endpoint | Concentration | Reference |
|---|---|---|---|
| Fish (various species) | 96h LC₅₀ | 0.01 - 0.16 mg/L | |
| Zebrafish (Danio rerio) - early life stage | 120h EC₅₀ (mortality) | 175.9 µg/L | |
| Zebrafish (Danio rerio) - embryo | Decreased heart rate | 4 - 400 µg/L | |
| Korean fire-bellied toad (Bombina orientalis) - tadpole | 168h LC₅₀ | 1.82 mg/L (5.07 µM) | |
| Korean fire-bellied toad (Bombina orientalis) - tadpole | Lowest Observed Effective Concentration (LOEC) - survival and growth | 1.5 µM | |
| Freshwater planaria | Acute toxicity | 40 µg/L |
Toxicological and Safety Research of Cetylpyridinium Bromide in Eukaryotic Models
In Vitro Cellular Toxicity Mechanisms
Effects on Fibroblast Cell Lines (e.g., L929 Cells)
Cetylpyridinium (B1207926) chloride (CPC), a salt with the same active cation as cetylpyridinium bromide, has demonstrated significant cytotoxic effects on murine fibroblast cell lines, such as L929 cells. researchgate.netmdpi.com Studies have shown that even at low concentrations, CPC can lead to a substantial reduction in the viability of L929 cells. mdpi.com For instance, exposure to CPC concentrations of 3.9 μg/mL or higher resulted in a significant decrease in cell viability, ranging from 74.8% to 89.9% after 24 hours and 78.1% to 90.5% after 48 hours. nih.gov The cytotoxic effects were observed to be dose-dependent. nih.gov
The mechanism behind this cytotoxicity involves the impairment of mitochondrial function. nih.govscispace.com The MTT assay, which measures mitochondrial activity, revealed a significant reduction in cell viability across various dilutions of CPC-containing solutions, indicating a decrease in the mitochondrial functions of the cells. nih.govscispace.com This suggests that CPC's toxicity to fibroblasts is, at least in part, mediated through its detrimental effects on cellular energy production.
Table 1: Cytotoxic Effects of Cetylpyridinium Chloride (CPC) on L929 Fibroblast Cells
| Concentration (µg/mL) | Exposure Time (hours) | Cell Viability Reduction (%) | Reference |
|---|---|---|---|
| ≥ 3.9 | 24 | 74.8 - 89.9 | nih.gov |
| ≥ 3.9 | 48 | 78.1 - 90.5 | nih.gov |
| Various dilutions | 2 (treatment) | Significant reduction | nih.govscispace.com |
Impact on Human Keratinocytes
Cetylpyridinium chloride has been shown to exert significant cytotoxic effects on human keratinocytes. researchgate.netmdpi.com Studies have demonstrated that even at low concentrations, CPC can be severely cytotoxic to these skin cells. researchgate.net The cytotoxic mechanism is primarily attributed to necrosis at higher concentrations, while apoptosis is observed at concentrations bordering on necrotic levels. nih.gov
Research indicates that the length of the alkyl chain in cetylpyridinium compounds plays a role in their biocidal activity, with longer chains exhibiting greater activity. nih.gov Furthermore, the choice of anion can significantly affect cytotoxicity. nih.gov
Low-micromolar concentrations of CPC have been shown to inhibit mitochondrial ATP production in primary human keratinocytes, particularly in galactose media, which forces cells to rely on mitochondrial respiration for ATP. biorxiv.orgnih.gov For example, at a concentration of 10 μM, CPC decreased ATP levels in primary human keratinocytes by 92%. biorxiv.org This inhibition of mitochondrial function is a key aspect of its toxicity. biorxiv.org
Table 2: Impact of Cetylpyridinium Chloride (CPC) on Human Keratinocytes
| Effect | Concentration | Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| Cytotoxicity | Low concentrations | Human Keratinocytes (HaCaT) | Severe cytotoxic effects observed. | researchgate.net |
| Cell Death Mechanism | Higher concentrations | Human Keratinocytes (NCTC 2544, HaCaT) | Necrosis is the primary mechanism. | nih.gov |
| Cell Death Mechanism | Borderline necrotic concentrations | Human Keratinocytes (NCTC 2544, HaCaT) | Apoptosis is observed. | nih.gov |
| Mitochondrial Toxicity | 10 µM | Primary Human Keratinocytes | 92% decrease in ATP levels in galactose media. | biorxiv.org |
Evaluation of Immune Cell Function (e.g., Mast Cells)
Cetylpyridinium chloride has been found to inhibit the function of immune cells, specifically mast cells, at non-cytotoxic doses. nih.govnih.gov Research has shown that CPC inhibits degranulation in RBL mast cells in a manner that is dependent on both the exposure time and the antigen dose. nih.gov This inhibition occurs at concentrations significantly lower than those found in consumer products. nih.govnih.gov
The underlying mechanism of this immune suppression involves interference with calcium mobilization, a critical step in mast cell activation. nih.govnih.gov CPC disrupts phosphatidylinositol 4,5-bisphosphate (PIP2), a signaling lipid essential for store-operated Ca2+ entry (SOCE). nih.govbiorxiv.org This disruption leads to a cascade of effects, including restricted Ca2+ efflux from the endoplasmic reticulum, reduced Ca2+ uptake into the mitochondria, and dampened Ca2+ flow through plasma membrane channels. nih.govnih.gov Consequently, this inhibition of SOCE depresses microtubule polymerization, which is essential for degranulation. nih.govnih.gov Further studies have indicated that CPC's inhibitory effect may stem from the electrostatic disruption of key tyrosine phosphorylation events in the signaling pathway, specifically affecting Syk kinase and LAT, while not impacting Lyn kinase phosphorylation. tandfonline.com
Table 3: Effects of Cetylpyridinium Chloride (CPC) on Mast Cell Function
| Effect | Cell Type | Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Inhibition of Degranulation | RBL Mast Cells | Time- and antigen dose-dependent | Occurs at non-cytotoxic doses. | nih.gov |
| Interference with Calcium Mobilization | Mast Cells | Disruption of PIP2 and SOCE | Restricts Ca2+ efflux from ER, reduces mitochondrial Ca2+ uptake, dampens plasma membrane Ca2+ flow. | nih.govnih.gov |
| Inhibition of Microtubule Polymerization | Mast Cells | Downstream of SOCE inhibition | Dose-dependently shuts down microtubule formation. | nih.govnih.gov |
| Inhibition of Tyrosine Phosphorylation | Mast Cells | Electrostatic disruption | Inhibits phosphorylation of Syk kinase and LAT. | tandfonline.com |
Interference with Cellular Respiration and Viability
Cetylpyridinium chloride has been demonstrated to interfere with cellular respiration and viability by targeting mitochondrial function. biorxiv.orgnih.gov Studies have shown that CPC inhibits mitochondrial oxygen consumption and ATP synthesis in a concentration-dependent manner. nih.gov For instance, in osteosarcoma cells, the half-maximal inhibitory concentration (IC50) for the inhibition of mitochondrial oxygen consumption was 3.8 μM, and for ATP synthesis, it was 0.9 μM. nih.gov
This mitochondrial toxicity is observed across various cell types, including mouse NIH-3T3 fibroblasts, primary human keratinocytes, and rat RBL-2H3 immune mast cells. biorxiv.orgnih.gov In galactose media, which forces reliance on mitochondrial ATP production, the EC50 of ATP production in NIH-3T3 cells exposed to CPC was 10 μM, and in primary human keratinocytes, it was 1.2 μM. biorxiv.org The inhibition of oxygen consumption rate (OCR) by CPC aligns with the inhibition of ATP production. biorxiv.org
The mechanism underlying this mitochondrial toxicity is the inhibition of mitochondrial complex I. nih.gov This is supported by findings that the respiration defect caused by CPC can be overcome by the complex II substrate succinate, but not by complex I substrates. nih.gov This targeted disruption of the electron transport chain leads to a significant decrease in cellular energy production and, consequently, reduced cell viability. nih.gov
Table 4: Interference of Cetylpyridinium Chloride (CPC) with Cellular Respiration and Viability
| Effect | Cell Type | IC50/EC50 | Key Finding | Reference |
|---|---|---|---|---|
| Inhibition of Mitochondrial O2 Consumption | Osteosarcoma cells | 3.8 µM | Concentration-dependent inhibition. | nih.gov |
| Inhibition of Mitochondrial ATP Synthesis | Osteosarcoma cells | 0.9 µM | Concentration-dependent inhibition. | nih.gov |
| Inhibition of ATP Production (Galactose Media) | NIH-3T3 fibroblasts | 10 µM | Highlights mitochondrial toxicity. | biorxiv.org |
| Inhibition of ATP Production (Galactose Media) | Primary human keratinocytes | 1.2 µM | Highlights mitochondrial toxicity. | biorxiv.org |
In Vivo Toxicological Assessments
Rodent Models for Systemic Effects
In vivo studies using rodent models have provided insights into the systemic effects of this compound and its chloride salt. Acute oral toxicity studies in rats determined the LD50 for this compound to be 475 mg/kg body weight. industrialchemicals.gov.au For cetylpyridinium chloride, the acute oral LD50 was found to be 200 mg/kg bw in rats and 108 mg/kg bw in mice. industrialchemicals.gov.au In a 90-day dietary toxicity study in dogs, a No Observed Adverse Effect Level (NOAEL) of 8 mg/kg bw/day was established, with effects at higher doses including reduced food consumption and body weight, as well as hematological changes. foodstandards.gov.au
When administered via intratracheal instillation in rats, cetylpyridinium chloride induced pulmonary inflammation. nih.gov This was evidenced by a significant increase in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the bronchoalveolar lavage fluid (BALF). nih.gov Furthermore, a concentration-dependent increase in polymorphonuclear leukocytes in the BALF, an indicator of pulmonary inflammation, was observed. nih.gov Repeated exposure for 28 days led to decreased body weight in the high-exposure group. nih.gov
Studies on the mixture of cetylpyridinium chloride and dinotefuran (B1670701) in mice via intratracheal instillation showed significant changes in body weight and an increase in neutrophil count, indicating inflammation. nih.gov Histopathological analysis revealed inflammatory cell infiltrates in the lungs of the group exposed to the mixture. nih.gov These findings suggest that inhalation of cetylpyridinium compounds can lead to localized inflammatory responses in the lungs.
Table 5: In Vivo Toxicological Data for Cetylpyridinium Compounds in Rodent Models
| Compound | Species | Route of Administration | Endpoint | Value | Reference |
|---|---|---|---|---|---|
| This compound | Rat | Oral | LD50 | 475 mg/kg bw | industrialchemicals.gov.au |
| Cetylpyridinium chloride | Rat | Oral | LD50 | 200 mg/kg bw | industrialchemicals.gov.au |
| Cetylpyridinium chloride | Mouse | Oral | LD50 | 108 mg/kg bw | industrialchemicals.gov.au |
| Cetylpyridinium chloride | Dog | Dietary (90-day) | NOAEL | 8 mg/kg bw/day | foodstandards.gov.au |
| Cetylpyridinium chloride | Rat | Intratracheal Instillation | Inflammatory Response | Increased pro-inflammatory cytokines and PMNs in BALF | nih.gov |
| Cetylpyridinium chloride & Dinotefuran Mixture | Mouse | Intratracheal Instillation | Inflammatory Response | Significant changes in body weight, increased neutrophil count, inflammatory cell infiltrates in lungs. | nih.gov |
Studies on Ocular and Dermal Irritation
Research in eukaryotic models has established that this compound (CPB), and the closely related Cetylpyridinium Chloride (CPC), possess significant irritant properties upon contact with ocular and dermal tissues. The severity of the irritation is often linked to the compound's solubility characteristics.
In vivo studies using rabbit models have been a traditional method for assessing chemical irritancy. fao.org One comparative study involving four quaternary ammonium (B1175870) compounds, including CPC, found that CPC was "extremely or severely irritating" to both the eyes and skin of the test animals. nih.gov The researchers posited that the high irritancy of compounds like CPC is likely related to their high solubility in both lipids and water, which facilitates absorption into eye and skin tissues. nih.gov Another study noted that this compound caused eye irritation in an animal model at concentrations above 510 millimolar. ophthalmolscience.com
To move away from animal testing, in vitro models using reconstructed human tissues are increasingly employed. nih.gov A kinetic and dynamic analysis of skin irritation used CPC as a model irritant on a three-dimensional cultured human skin model (Living Skin Equivalent-high) and hairless mice. nih.gov This research evaluated cytotoxicity as an index for skin irritation and found that the in vitro results were similar to the in vivo tests, demonstrating a clear relationship between the compound's presence and cell viability. nih.gov The study observed a biphasic decrease in cell viability on intact skin, whereas on skin with a compromised stratum corneum, cell viability decreased monoexponentially immediately after application. nih.gov
Further molecular-level research in immortalized human corneal cells has identified potential biomarkers for eye irritation. One study found that exposure to well-known eye irritants, including this compound, significantly increased the expression of the protein Ezrin (EZR). oup.comoup.com The induction of EZR suggests it could serve as a sensitive biomarker for detecting eye irritation in in vitro testing, potentially improving the performance and reliability of non-animal test methods. oup.com
| Compound | Model | Endpoint/Observation | Finding | Reference |
|---|---|---|---|---|
| Cetylpyridinium Chloride (CPC) | Rabbit (in vivo) | Primary ocular and dermal irritation | Extremely or severely irritating to eyes and skin. nih.gov | nih.gov |
| This compound (CPB) | Animal model (in vivo) | Eye irritation | Irritation observed at concentrations >510mM. ophthalmolscience.com | ophthalmolscience.com |
| Cetylpyridinium Chloride (CPC) | 3D Human Skin Model & Hairless Mouse (in vitro/in vivo) | Cytotoxicity (MTT assay) | Cytotoxic profile in vitro was similar to in vivo results. nih.gov | nih.gov |
| This compound (CPB) | Immortalized Human Corneal Cells (in vitro) | Protein expression (Ezrin) | Significantly increased expression of Ezrin, a potential biomarker for irritation. oup.comoup.com | oup.comoup.com |
Potential for Neurotoxicity from Bromide Component
The potential for neurotoxicity from this compound is primarily associated with the bromide ion. Bromide ions can impact the nervous system by substituting for chloride in membrane transport systems. mhmedical.com They diffuse more readily through GABA-A receptor-mediated chloride channels, which enhances inhibitory neuronal effects. mhmedical.com At high levels, this progressive membrane-depressant effect can impair neuronal transmission, leading to a variety of neurological and psychiatric symptoms known as "bromism," which can include restlessness, irritability, confusion, and weakness. mhmedical.com
However, the likelihood of systemic bromide toxicity from typical exposure to this compound is considered low. Research on methyl bromide, another bromine-containing compound, concluded that it is unlikely for the bromide ion liberated through metabolism to cause a toxicological effect because the resulting dose is very low. nih.gov A report from Procter & Gamble stated that no reports indicative of a neurotoxic effect have been documented for either cetylpyridinium chloride or the related compound domiphen (B77167) bromide. regulations.gov
Conversely, some studies suggest a potential for neurological effects. In silico predictions have indicated a probability of neurotoxicity for the cetylpyridinium cation itself, with acetylcholinesterase predicted as a potential target. mdpi.com An in vivo study using zebrafish (Danio rerio) exposed to cetylpyridinium chloride demonstrated an impact on neurotransmitters such as serotonin (B10506), dopamine (B1211576), and acetylcholine. peerj.com Furthermore, research on inhaled bromine (Br₂) gas in rats showed it can act as a neurotoxin, inducing behavioral changes and oxidative stress in the brain. mdpi.com This study observed altered levels of the neurotransmitter serotonin following bromine exposure. mdpi.com While direct inhalation of bromine gas represents a different exposure route and chemical form, it highlights the biological reactivity of bromine within the nervous system.
| Compound/Ion | Model/Study Type | Mechanism/Effect Observed | Conclusion/Implication | Reference |
|---|---|---|---|---|
| Bromide Ion | General Toxicology Review | Substitutes for chloride in neuronal membrane transport, enhancing GABA-A receptor-mediated inhibition. mhmedical.com | High levels can impair neuronal transmission, causing "bromism". mhmedical.com | mhmedical.com |
| Methyl Bromide | Toxicology Review | Metabolism liberates bromide ions. | Liberated Br⁻ unlikely to be toxic due to very low dose. nih.gov | nih.gov |
| Cetylpyridinium Cation | In Silico Prediction | Predicted interaction with biological targets. | Probability of neurotoxicity and acetylcholinesterase inhibition. mdpi.com | mdpi.com |
| Cetylpyridinium Chloride | Zebrafish (in vivo) | Exposure to the compound. | Impacted neurotransmitter levels (serotonin, dopamine, acetylcholine). peerj.com | peerj.com |
| Bromine (Br₂) Gas | Rat (in vivo inhalation) | Oxidative stress and neurotransmitter modulation. | Acts as a neurotoxin, altering serotonin levels and behavior. mdpi.com | mdpi.com |
Investigation of Potential Biological Activity as Pharmaceutical Additive
This compound and its chloride salt (CPC) are widely used as pharmaceutical additives, often categorized as excipients. rxweb-prd.com Their primary function in this role is as an antimicrobial preservative due to their broad-spectrum efficacy against bacteria and fungi. rxweb-prd.com However, research indicates that these "inert" additives can possess their own biological activities that may influence drug efficacy and safety. acs.org
One significant area of investigation is the interaction of cetylpyridinium with active pharmaceutical ingredients (APIs) and other excipients. Its properties as a cationic surfactant allow it to be an effective solubilizer and drug delivery tool. researchgate.netnih.govacs.org For instance, studies have explored its use in facilitating protein folding, enzyme studies, and gene delivery. acs.org Research on a mixture of this compound (CPB) and the antibiotic levofloxacin (B1675101) hemihydrate demonstrated that CPB's micellization behavior can be influenced by the drug, which is a key factor in drug-surfactant formulation systems. nih.gov Similarly, CPC was shown to reduce the critical micellar concentration when mixed with the antidiabetic drug metformin (B114582) hydrochloride, indicating its role in solubilizing the API. researchgate.net
The biological activity of cetylpyridinium as an additive is not always beneficial to the formulation. Its interaction with other excipients can sometimes reduce its intended effect. A study on tablet-based lozenges found that the common lubricant magnesium stearate (B1226849) could adsorb CPC. nih.gov This adsorption reduced the availability of CPC in solution, markedly decreasing its antimicrobial activity compared to formulations without the lubricant. nih.gov
Furthermore, studies have shown that CPC, when used as an excipient, can be absorbed systemically and interact with unintended biological targets. escholarship.org Research demonstrated that following oral administration, CPC could reach a maximum blood concentration (Cmax) that was within the range of its inhibitory activity against the dopamine D3 receptor, a well-established therapeutic target. escholarship.org This finding suggests that even at concentrations used in formulations, these additives may not be biologically inert and could have plausible physiological effects. escholarship.org
| Area of Investigation | Specific Application/Interaction | Observed Effect | Reference |
|---|---|---|---|
| Drug Solubilization | Interaction with metformin hydrochloride. | Reduced critical micellar concentration, aiding solubilization. researchgate.net | researchgate.net |
| Drug Delivery | Use in protein folding, enzyme studies, gene delivery. | Acts as a drug delivery tool. acs.org | acs.org |
| Excipient Interaction | Interaction with magnesium stearate in lozenges. | Adsorption of CPC onto magnesium stearate, reducing its antimicrobial activity. nih.gov | nih.gov |
| Systemic Biological Activity | Activity against dopamine D3 receptor. | Reached blood concentrations high enough to plausibly affect receptor function. escholarship.org | escholarship.org |
| Antimicrobial Preservation | General use in pharmaceutical products. | Broad efficacy against bacteria, yeast, and mold. rxweb-prd.com | rxweb-prd.com |
Genotoxicity Studies and Methodological Limitations
The evaluation of the genotoxic potential of this compound has yielded mixed results, highlighting significant methodological considerations in genotoxicity testing. A standard battery of tests, often conducted according to OECD guidelines, is typically required to assess a compound's potential to damage genetic material. nih.gov
An in vitro study investigating the environmental genotoxic behavior of silver nanoparticles (nanoAg) found that while nanoAg alone had weak genotoxicity, its combination with this compound (CPB) resulted in obvious genotoxicity. nih.gov The study, using calf thymus DNA, demonstrated a strong co-effect, suggesting that CPB can facilitate the genotoxic activity of other agents. nih.gov
Conversely, regulatory assessments have often concluded a lack of genotoxic potential. A review by Food Standards Australia New Zealand (FSANZ) noted that in vitro genotoxicity studies of a final cetylpyridinium chloride (CPC) preparation showed no evidence of mutagenicity or clastogenicity. foodstandards.gov.au The same report mentioned that proprietary in vivo and in vitro studies reviewed by the EU's Scientific Committee on Consumer Safety (SCCS) also concluded that CPC does not have genotoxic potential. foodstandards.gov.au
These contrasting findings underscore the methodological limitations inherent in genotoxicity studies. The relevance of some models is a key issue; for example, the FSANZ report noted that a study showing CPC caused chromosome aberrations in the root meristems of the broad bean (Vicia faba) was of uncertain relevance to mammalian cells. foodstandards.gov.au The purity of the test material is another critical factor, as impurities can confound results. nih.gov Furthermore, the choice of test system can influence outcomes. A study on the brine shrimp Artemia spp. has been proposed as a sensitive model for evaluating the genotoxicity of compounds like CPC. core.ac.uk The complexity of interpreting results is compounded by the limitations of standard testing methods to detect all types of genotoxic effects across multiple target tissues. nih.gov Therefore, a case-by-case evaluation that considers the entire body of evidence and the specific limitations of the methodologies used is necessary for a comprehensive genotoxicity assessment. nih.gov
Q & A
Q. Why do reported CMC values for CPB vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
